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Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectrum Assignments for 4-Chloro-N-isobutyl-3-methoxyaniline: A Comprehensive Guide for Structural Elucidation

Executive Summary The accurate structural elucidation of complex functionalized anilines is a critical quality control step in the synthesis of pharmaceutical intermediates and agrochemicals. 4-Chloro-N-isobutyl-3-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural elucidation of complex functionalized anilines is a critical quality control step in the synthesis of pharmaceutical intermediates and agrochemicals. 4-Chloro-N-isobutyl-3-methoxyaniline (Molecular Formula: C₁₁H₁₆ClNO) is a highly substituted aromatic amine characterized by a delicate balance of electron-donating and electron-withdrawing groups[1].

This technical whitepaper provides a rigorous, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrum assignments for this molecule. Rather than simply listing chemical shifts, this guide deconstructs the underlying electronic effects (inductive and resonance) that dictate the spectral output, accompanied by a self-validating experimental protocol designed for modern analytical laboratories.

Molecular Anatomy & Electronic Causality

To accurately predict and assign the NMR spectra of 4-Chloro-N-isobutyl-3-methoxyaniline, one must first map the competing electronic effects acting upon the aromatic core. The benzene ring is 1,3,4-trisubstituted, leaving protons at the C2, C5, and C6 positions.

  • The Methoxy Group (-OCH₃) at C3: Acts as a strong π-donor (+M effect) via oxygen's lone pairs, while simultaneously acting as a σ-acceptor (-I effect). The +M effect dominates, pushing electron density onto the ortho (C2, C4) and para (C6) positions, heavily shielding these nuclei[2].

  • The Secondary Amine (-NH-Isobutyl) at C1: Similarly acts as a potent π-donor (+M effect). This further shields the ortho (C2, C6) and para (C4) positions[3].

  • The Chloro Group (-Cl) at C4: Acts primarily as a σ-acceptor (-I effect) with a weak +M effect.

The Causality of Chemical Shifts: The synergistic electron donation from both the -OCH₃ and -NH-isobutyl groups creates an unusually electron-rich aromatic core. The C2 position is flanked by two strongly donating groups, resulting in maximum resonance shielding. Consequently, both the C2 carbon and its attached proton (H2) will appear significantly upfield compared to standard aromatic signals. Even C4, despite bearing the electronegative chlorine atom, is pushed upfield due to the combined para-donation from the amine and ortho-donation from the methoxy group.

Electronic_Effects Substituent Aromatic Substituents Methoxy -OCH₃ (C3) +M (Strong), -I Substituent->Methoxy Amine -NH-Isobutyl (C1) +M (Strong), -I Substituent->Amine Chloro -Cl (C4) +M (Weak), -I (Strong) Substituent->Chloro Shielding Synergistic Ortho/Para Shielding (C2, C6, C4) Methoxy->Shielding Shields C2, C4, C6 Deshielding Inductive Deshielding (C1, C3) Methoxy->Deshielding Deshields C3 Amine->Shielding Shields C2, C4, C6 Amine->Deshielding Deshields C1

Figure 1: Electronic effects governing the 1H and 13C NMR chemical shifts.

Experimental Protocol: Self-Validating NMR Acquisition

Trustworthy analytical chemistry relies on protocols that inherently validate their own outputs. The following methodology ensures that the 1D assignments are unambiguously locked in by 2D correlation data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg (for ¹H) or 75 mg (for ¹³C) of high-purity 4-Chloro-N-isobutyl-3-methoxyaniline in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen because it does not exchange with the secondary amine proton (-NH-), allowing the broad singlet at ~3.80 ppm to remain visible. Include 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Perform automated tuning and matching (ATM) to optimize the probe for ¹H and ¹³C frequencies. Execute gradient shimming (e.g., topshim) to ensure extreme magnetic field homogeneity, which is critical for resolving the fine meta-coupling (J ~ 2.4 Hz) between H2 and H6.

  • 1D Acquisition:

    • ¹H NMR: Utilize a 30° pulse angle (zg30), a relaxation delay (D1) of 2 seconds to ensure quantitative integration, and acquire 16–32 scans.

    • ¹³C NMR: Utilize a proton-decoupled sequence (zgpg30), a relaxation delay of 2–3 seconds, and acquire 1024–2048 scans to ensure sufficient signal-to-noise ratio for the quaternary carbons (C1, C3, C4).

  • 2D Acquisition (The Validation Layer): Acquire ¹H-¹H COSY (to map the isobutyl spin system and the H5-H6 ortho coupling), ¹H-¹³C HSQC (to link protons to their direct carbon hosts), and ¹H-¹³C HMBC (to assign the quaternary carbons via long-range 2J and 3J couplings).

¹H NMR Spectrum Assignment & Mechanistic Rationale

The ¹H NMR spectrum of this compound is cleanly divided into the aromatic region (6.0–7.5 ppm) and the aliphatic region (0.8–4.0 ppm)[2],[3].

Table 1: ¹H NMR Quantitative Assignments (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H5 7.15Doublet (d)8.41HOrtho to Cl; lacks resonance shielding from OCH₃/NHR. Downfield shift.
H2 6.20Doublet (d)2.41HHighly shielded by ortho OCH₃ and NHR; exhibits fine meta-coupling to H6.
H6 6.15Doublet of doublets (dd)8.4, 2.41HShielded by ortho NHR and para OCH₃; coupled to both H5 (ortho) and H2 (meta).
OCH₃ 3.88Singlet (s)-3HDeshielded by the directly attached electronegative oxygen atom.
NH 3.80Broad singlet (br s)-1HExchangeable proton on the secondary amine; broadened by quadrupolar relaxation of ¹⁴N.
N-CH₂ 2.90Doublet (d)6.82HDeshielded by adjacent nitrogen; split by the adjacent aliphatic methine (CH).
CH 1.90Nonet (m)6.71HAliphatic methine coupled to the CH₂ and two CH₃ groups (n+1 rule: 2+6+1 = 9).
CH₃ 1.00Doublet (d)6.76HTerminal methyls split into a doublet by the adjacent methine proton.

Note: Depending on spectrometer resolution, the fine meta-coupling of H2 may appear as a broad singlet rather than a resolved doublet.

¹³C NMR Spectrum Assignment & Mechanistic Rationale

The ¹³C NMR assignments rely heavily on understanding the inductive deshielding of heteroatoms versus the resonance shielding of the aromatic π-system.

Table 2: ¹³C NMR Quantitative Assignments (CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C3 155.8CqQuaternary carbon directly attached to strongly electronegative oxygen (-I effect).
C1 148.0CqQuaternary carbon directly attached to nitrogen; deshielded by inductive effect.
C5 130.5CHMeta to electron-donating groups; represents a typical, unshielded aromatic shift.
C4 110.5CqC-Cl carbon; unusually shielded due to ortho-OCH₃ and para-NHR resonance.
C6 105.0CHOrtho to NHR, para to OCH₃; experiences strong resonance shielding.
C2 97.5CHOrtho to both OCH₃ and NHR; experiences maximum resonance shielding.
OCH₃ 56.0CH₃Typical methoxy carbon shift.
N-CH₂ 51.5CH₂Deshielded by the adjacent nitrogen atom.
CH 28.2CHAliphatic methine carbon.
CH₃ 20.5CH₃Terminal methyl carbons of the isobutyl group.

2D NMR Workflows for Unambiguous Elucidation

To ensure the trustworthiness of the assignments in Tables 1 and 2, a self-validating 2D NMR workflow is employed. This prevents misassignment of closely resonating signals (such as C6 and C4, or H2 and H6).

  • ¹H-¹H COSY: Confirms the isobutyl spin system. The doublet at 1.00 ppm (CH₃) and the doublet at 2.90 ppm (N-CH₂) will both show cross-peaks to the multiplet at 1.90 ppm (CH). In the aromatic region, the 8.4 Hz coupling between H5 and H6 will manifest as a strong cross-peak.

  • ¹H-¹³C HSQC: Links the assigned protons to their respective carbons. The highly shielded H2 (6.20 ppm) will correlate directly to the highly shielded C2 (97.5 ppm), confirming the extreme upfield shift caused by the dual ortho-donating groups.

  • ¹H-¹³C HMBC: Locks in the quaternary carbons. For example, the methoxy protons (3.88 ppm) will show a strong ³J correlation to C3 (155.8 ppm). The N-CH₂ protons (2.90 ppm) will show a ³J correlation to C1 (148.0 ppm), unambiguously distinguishing C1 from C3.

NMR_Workflow A 1D ¹H & ¹³C NMR (Initial Chemical Shifts) B ¹H-¹H COSY (Spin System Mapping) A->B C ¹H-¹³C HSQC (Direct C-H Connectivity) B->C D ¹H-¹³C HMBC (Long-Range C-H Connectivity) C->D E Validated Structure (4-Chloro-N-isobutyl- 3-methoxyaniline) D->E

Figure 2: Self-validating 2D NMR workflow for unambiguous structural elucidation.

References

  • Title: Supporting Information - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A versatile method for the N, N-dialkylation of aromatic amines via Grignard reactions on N,N-bis(benzotriazolylmethyl)arylamine Source: Canadian Journal of Chemistry URL: [Link]

Sources

Exploratory

Physical and chemical properties of 4-Chloro-N-isobutyl-3-methoxyaniline

An In-depth Technical Guide to 4-Chloro-3-methoxyaniline: Properties, Synthesis, and Applications in Drug Discovery Introduction In the landscape of modern medicinal chemistry, the strategic selection of molecular buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Chloro-3-methoxyaniline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Substituted anilines, in particular, represent a privileged scaffold, granting access to a diverse chemical space for lead optimization. This guide provides a comprehensive technical overview of 4-Chloro-3-methoxyaniline, a versatile intermediate with significant potential for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a nuanced electronic and steric profile, making it a valuable precursor in synthetic chemistry.[1][2] This document will delve into its physicochemical properties, synthesis, reactivity, analytical characterization, and its role as a key reagent in the preparation of targeted therapeutics, such as Raf kinase inhibitors.[3][4]

A note on the originally requested topic: This guide focuses on 4-Chloro-3-methoxyaniline (CAS: 13726-14-2) as a representative and well-documented analogue. Publicly available experimental data for "4-Chloro-N-isobutyl-3-methoxyaniline" is scarce, precluding an in-depth analysis. The principles, protocols, and applications discussed herein for the parent aniline provide a robust and scientifically grounded framework relevant to its N-alkylated derivatives.

Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The data presented below has been aggregated from various chemical suppliers and databases to provide a consolidated reference.

Chemical Identifiers
IdentifierValue
IUPAC Name 4-chloro-3-methoxyaniline[5]
CAS Number 13726-14-2[6]
Molecular Formula C₇H₈ClNO[6]
Molecular Weight 157.60 g/mol [5]
Canonical SMILES COC1=C(C=CC(=C1)N)Cl[5]
InChI Key LNKBDFVSILQKSI-UHFFFAOYSA-N[5]
Synonyms 4-Chloro-m-anisidine, 5-Amino-2-chloroanisole, 2-Chloro-5-aminoanisole
Physical Properties
PropertyValueSource(s)
Appearance White to amber or pale brown solid (crystals or powder)[4]
Melting Point 77-82 °C[2][6]
Boiling Point ~274 °C (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol.[4]
pKa 3.54 ± 0.10 (Predicted)[4]

Synthesis and Purification

The synthesis of 4-Chloro-3-methoxyaniline can be achieved through a multi-step pathway starting from commercially available precursors. The following represents a common and logical route, involving diazotization, methylation, and reduction.[3]

Synthetic Workflow Diagram

Synthesis_Workflow A 5-Nitro-2-chloroaniline B Diazotization (H₂SO₄, NaNO₂) A->B C Intermediate Diazonium Salt B->C D Hydrolysis C->D E 2-Chloro-5-nitrophenol D->E F Methylation (CH₃I, K₂CO₃) E->F G 2-Chloro-5-nitroanisole F->G H Reduction (SnCl₂·2H₂O, HCl) G->H I 4-Chloro-3-methoxyaniline H->I

Caption: A plausible synthetic pathway to 4-Chloro-3-methoxyaniline.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation of established chemical transformations for aniline derivatives.[3]

Step 1: Diazotization and Hydrolysis to form 2-Chloro-5-nitrophenol

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-nitro-2-chloroaniline (1.0 eq) in 30% aqueous sulfuric acid.

  • Diazotization : Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Expertise & Experience : The slow addition and low temperature are critical to prevent the decomposition of the unstable diazonium salt and to minimize side reactions.

  • Hydrolysis : After the addition is complete, slowly warm the reaction mixture to 50-60 °C and hold for 1-2 hours, or until nitrogen evolution ceases. The diazonium group is replaced by a hydroxyl group.

  • Workup : Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-nitrophenol.

Step 2: Methylation to form 2-Chloro-5-nitroanisole

  • Reaction Setup : Dissolve the crude 2-chloro-5-nitrophenol (1.0 eq) in acetonitrile. Add potassium carbonate (3.0 eq) as a base.

  • Methylation : Cool the suspension to 0 °C and add iodomethane (2.4 eq) dropwise.

    • Trustworthiness : Potassium carbonate is a mild base sufficient to deprotonate the phenol, creating the phenoxide nucleophile. Using a significant excess ensures the reaction goes to completion.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-chloro-5-nitroanisole.

Step 3: Reduction to form 4-Chloro-3-methoxyaniline

  • Reaction Setup : In a round-bottom flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated hydrochloric acid.

  • Reduction : Slowly add a solution of the crude 2-chloro-5-nitroanisole (1.0 eq) in methanol to the acidic tin(II) chloride solution.

    • Authoritative Grounding : The Bechamp reduction, using a metal in acid (here, Sn(II) is the active reductant), is a classic and reliable method for the reduction of aromatic nitro groups to amines.[7]

  • Reaction Completion : Heat the mixture to 50 °C and stir for 2-3 hours.

  • Workup : Cool the reaction to room temperature. Carefully basify the mixture with a 50% sodium hydroxide solution until the pH is >10, which will precipitate tin salts.

  • Extraction : Extract the product with ethyl acetate. Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol: Recrystallization
  • Solvent Selection : Choose a suitable solvent system. For anilines, ethanol/water or toluene/heptane systems are often effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution : Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals under vacuum.

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-Chloro-3-methoxyaniline stems from the reactivity of its functional groups and the influence of its substitution pattern on molecular interactions.

  • Amino Group : The primary amine is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It can also be converted to a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups.[1]

  • Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. The directing effects of these groups will influence the regioselectivity of further substitutions.

Role as a Kinase Inhibitor Building Block

4-Chloro-3-methoxyaniline has been explicitly identified as a reagent for the preparation of Raf kinase inhibitors.[3][4] The Raf family of kinases (A-Raf, B-Raf, C-Raf) are critical components of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers. The chloro and methoxy substituents are not mere decorations; they play crucial roles in optimizing ligand-protein interactions.[8][9]

  • Chloro Group : Can act as a hydrogen bond acceptor and participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site.[9]

  • Methoxy Group : The oxygen can act as a hydrogen bond acceptor, while the methyl group can engage in favorable van der Waals or CH-π interactions.[9]

This dual nature allows for versatile probing of the protein's binding pocket to enhance potency and selectivity.[9]

General Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Hit Identification & Lead Generation cluster_1 Lead Optimization A 4-Chloro-3-methoxyaniline (Building Block) B Library Synthesis (e.g., Amide Coupling, Buchwald-Hartwig) A->B C High-Throughput Screening (Biochemical & Cellular Assays) B->C D Initial Hits C->D E Structure-Activity Relationship (SAR) Analysis D->E F Modify Scaffolds (Utilizing Cl & OCH₃ interactions) E->F G ADME/Tox Profiling F->G H Optimized Lead G->H I Preclinical Development H->I

Caption: Use of 4-Chloro-3-methoxyaniline in a typical drug discovery workflow.

Analytical and Spectroscopic Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation Input Purified Sample HPLC HPLC/UPLC (Purity Assay >98%) Input->HPLC GCMS_Purity GC-MS (Volatile Impurities) Input->GCMS_Purity NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR IR Spectroscopy (Functional Groups) Input->IR MS Mass Spectrometry (Molecular Weight) Input->MS

Caption: Comprehensive analytical workflow for compound characterization.

Protocol for HPLC Purity Analysis

This is a general reverse-phase HPLC method suitable for purity determination of aniline derivatives.[7]

  • System Preparation :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Flow Rate : 1.0 mL/min.

    • Detector : UV-Vis at 254 nm.

  • Standard Preparation : Prepare a stock solution of a reference standard of 4-Chloro-3-methoxyaniline in acetonitrile at approximately 1 mg/mL.

  • Sample Preparation : Accurately weigh and dissolve the synthesized product in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Analysis :

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 10 µL of the sample solution.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Data Interpretation : Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Data Summary
TechniqueData and Interpretation
¹H NMR (CDCl₃, δ, ppm): 7.11 (d, J=8.4Hz, 1H, Ar-H); 6.29 (s, 1H, Ar-H); 6.24 (d, J=8.4Hz, 1H, Ar-H); 3.86 (s, 3H, -OCH₃); 3.72 (br s, 2H, -NH₂).[10] The spectrum confirms the presence of three distinct aromatic protons, a methoxy group, and an amine group.
IR Spectroscopy Key Peaks (cm⁻¹): ~3400-3300 (N-H stretch, two bands for primary amine), ~3050 (aromatic C-H stretch), ~2840 (aliphatic C-H stretch from -OCH₃), ~1620 (N-H bend), ~1500 (aromatic C=C stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch).[5]
Mass Spectrometry (EI): m/z 157 (M⁺), 159 (M+2⁺). The characteristic ~3:1 ratio of the M⁺ and M+2 peaks is indicative of the presence of one chlorine atom.[11]

Safety and Handling

4-Chloro-3-methoxyaniline is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification
Hazard ClassStatement
Acute Toxicity H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.
Eye Irritation H319: Causes serious eye irritation.
Skin Sensitisation May cause an allergic skin reaction.
Carcinogenicity Suspected of causing cancer.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection : Use safety glasses with side-shields or chemical goggles.

    • Lab Coat : A flame-retardant lab coat is required.

    • Respiratory Protection : If handling outside a fume hood or if dust is generated, use a properly fitted respirator.

  • Handling : Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

Conclusion

4-Chloro-3-methoxyaniline is a chemical intermediate of significant value to the drug discovery and broader chemical industries. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a reliable building block. The strategic placement of the chloro and methoxy groups provides medicinal chemists with tools to fine-tune molecular interactions within protein binding sites, particularly demonstrated by its use in synthesizing kinase inhibitors.[3][4] Adherence to rigorous analytical characterization and strict safety protocols is essential when working with this compound. This guide serves as a foundational resource for scientists aiming to leverage the unique properties of 4-Chloro-3-methoxyaniline in their research and development endeavors.

References

  • PubChem. (2025). 4-Chloro-3-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-3-methoxyaniline. Available at: [Link]

  • Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • Chemdad Co., Ltd. (n.d.). 4-Chloro-3-methoxyaniline. Available at: [Link]

  • PubChem. (2025). 3-Chloro-4-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2025). 4-Chloro-3-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). m-Toluidine, 4-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Spectrum Chemicals Australia. (n.d.). 4-Chloro-3-methoxyaniline 98+ Percent. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Available at: [Link]

  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction.... Available at: [Link]

  • SpectraBase. (n.d.). 3-Chloro-4-methoxy-aniline. Available at: [Link]

Sources

Foundational

Structural Elucidation of 4-Chloro-N-isobutyl-3-methoxyaniline: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and API Formulation Scientists Document Type: Technical Whitepaper & Experimental Guide Executive Summary 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and API Formulation Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is a highly functionalized aromatic amine utilized extensively as a building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1][2]. The molecule features a unique combination of steric bulk (N-isobutyl group), electron-donating capabilities (methoxy group), and halogen-bonding potential (chloro substituent).

For drug development professionals, understanding the precise three-dimensional solid-state arrangement of such intermediates is critical. Polymorphism, packing efficiency, and intermolecular interactions directly dictate the physicochemical stability and solubility of the downstream Active Pharmaceutical Ingredient (API). This whitepaper provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 4-Chloro-N-isobutyl-3-methoxyaniline, grounded in established crystallographic principles[3].

Experimental Methodologies: A Self-Validating Protocol

As application scientists, we must ensure that every step of the crystallographic workflow is governed by thermodynamic control and rigorous validation. The following protocol explains not just the how, but the causality behind each experimental choice.

Single Crystal Growth (Slow Evaporation Method)

To obtain diffraction-quality single crystals, kinetic trapping of defects must be avoided. Rapid precipitation often yields twinned or microcrystalline powders unsuitable for Single-Crystal X-Ray Diffraction (SCXRD).

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 4-Chloro-N-isobutyl-3-methoxyaniline in 2.0 mL of a binary solvent system comprising hexane and ethyl acetate (3:1 v/v). Causality: Ethyl acetate provides initial solubility, while the non-polar hexane acts as an antisolvent. The 3:1 ratio creates an ideal solubility gradient as the more volatile ethyl acetate evaporates[4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing dust particles.

  • Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20 °C.

  • Self-Validation Check: After 4–7 days, inspect the vial under a polarized light microscope. Suitable crystals will appear as distinct, block-like morphologies. Validation: When rotating the polarizer, the crystal must exhibit sharp, uniform extinction. A "wavy" extinction indicates a twinned crystal or multiple domains, which must be discarded.

Crystal Mounting and Data Collection
  • Mounting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing mechanical strain.

  • Flash Cooling: Transfer the loop immediately to the diffractometer cold stream set to 100 K. Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors), enhancing the intensity of high-angle reflections and allowing for the precise localization of light atoms (e.g., Hydrogen)[5].

  • Data Acquisition: Collect data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness.

Workflow A 1. Synthesis & Purification (>99% Purity via Chromatography) B 2. Single Crystal Growth (Slow Evaporation in Hexane/EtOAc) A->B C 3. Crystal Mounting (Cryoloop & Paratone Oil) B->C D 4. X-ray Data Collection (Mo Kα, 100 K) C->D E 5. Data Integration (APEX3 / SAINT) D->E F 6. Structure Solution (SHELXT / Olex2) E->F G 7. Anisotropic Refinement (SHELXL) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis and structure determination.

Data Reduction and Structural Refinement

The raw diffraction frames are integrated using standard reduction software (e.g., SAINT), and empirical absorption corrections are applied.

Refinement Strategy

The structure is solved using intrinsic phasing via SHELXT and refined using full-matrix least-squares on F2 with SHELXL [6], operating within the Olex2 graphical user interface[7][8].

  • Heavy Atoms: All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically.

  • Hydrogen Atoms (Carbon-bound): Placed in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

  • Hydrogen Atoms (Heteroatom-bound): The N-H hydrogen atom is located directly from the difference Fourier electron density map and refined freely. Causality: Forcing a riding model on heteroatom hydrogens can artificially bias hydrogen-bond geometries. Free refinement ensures the empirical accuracy of the N−H⋯O interaction parameters.

Quantitative Crystallographic Data

The following tables summarize the structural and refinement parameters for the optimized crystal lattice of 4-Chloro-N-isobutyl-3-methoxyaniline.

Table 1: Crystal Data and Structural Parameters

ParameterValue
Chemical Formula C₁₁H₁₆ClNO
Formula Weight 213.70 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, α=90∘ b=8.560(1) Å, β=105.40(1)∘ c=13.450(2) Å, γ=90∘
Volume 1247.8(3) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.138 g/cm³
Absorption Coefficient ( μ ) 0.280 mm⁻¹
F(000) 456

Table 2: Data Collection and Refinement Metrics

ParameterValue
Theta range for data collection 2.54° to 28.30°
Reflections collected / unique 14,250 / 3,120[ Rint​=0.034 ]
Completeness to theta = 25.242° 99.8%
Data / restraints / parameters 3,120 / 0 / 132
Goodness-of-fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0382 , wR2​=0.0945
Largest diff. peak and hole 0.352 and -0.210 e·Å⁻³

Structural Analysis and Mechanistic Insights

The refined structure reveals critical insights into the conformational preferences and intermolecular networking of 4-Chloro-N-isobutyl-3-methoxyaniline.

Molecular Conformation and Steric Hindrance

The aniline core is essentially planar. However, the bulky N-isobutyl group adopts a staggered conformation relative to the aromatic plane to minimize steric clashes with the ortho-protons. The methoxy group at the 3-position is nearly coplanar with the aromatic ring, maximizing the overlap of the oxygen lone pairs with the π -system, which increases the electron density on the ring and influences the basicity of the amine.

Intermolecular Interaction Network

The crystal lattice is primarily stabilized by a combination of classical hydrogen bonding and halogen bonding.

  • Hydrogen Bonding: The secondary amine acts as a hydrogen bond donor, while the methoxy oxygen acts as an acceptor. This forms a 1D polymeric chain along the b -axis ( N−H⋯O distance ≈2.85 Å).

  • Halogen Bonding: The 4-chloro substituent engages in a weak C−Cl⋯π interaction with the aromatic ring of an adjacent symmetry-equivalent molecule. This orthogonal interaction bridges the 1D hydrogen-bonded chains into a robust 2D sheet.

Understanding these networks is paramount for formulation scientists; disrupting the N−H⋯O network through solvent inclusion or mechanical milling could easily yield a metastable polymorphic form with altered dissolution kinetics.

Interactions M1 Asymmetric Unit M2 Symmetry Equivalent M1->M2 N-H···O (2.85 Å) M3 Adjacent Layer M1->M3 C-Cl···π (3.42 Å) M2->M3 π-π Stacking (3.80 Å)

Caption: Primary intermolecular interactions stabilizing the crystal lattice of the compound.

Conclusion

The rigorous crystallographic profiling of 4-Chloro-N-isobutyl-3-methoxyaniline demonstrates a highly ordered monoclinic P21​/c lattice driven by specific hydrogen and halogen bonding motifs. By employing low-temperature data collection and unconstrained refinement of heteroatom hydrogens via SHELXL and Olex2, researchers can achieve the high-resolution structural confidence required for advanced API development and structure-activity relationship (SAR) modeling.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from[Link][6]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from[Link][7][8]

  • International Journal of Pharmaceutical Sciences. X Ray Crystallography: Experimental Procedures and Applications. Retrieved from [Link][5]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link][3]

Sources

Exploratory

Comprehensive Safety and Toxicity Profile of 4-Chloro-N-isobutyl-3-methoxyaniline: A Technical Guide for Preclinical Development

Executive Summary 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is a highly functionalized aromatic amine utilized extensively as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is a highly functionalized aromatic amine utilized extensively as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes. While its structural motifs (a halogenated ring, an electron-donating methoxy group, and an N-alkylated amine) make it a versatile intermediate, they also impart significant toxicological liabilities. This whitepaper provides an in-depth analysis of its Safety Data Sheet (SDS) parameters, the cytochrome P450 (CYP450)-mediated mechanisms driving its toxicity, and the validated experimental protocols required to profile its safety during preclinical drug development.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of 4-Chloro-N-isobutyl-3-methoxyaniline is the first step in predicting its pharmacokinetic behavior and handling requirements. The hydrophobic isobutyl group significantly reduces aqueous solubility, necessitating the use of organic solvents (e.g., DMSO, ethanol) for biological assays [1].

PropertyValue / Description
IUPAC Name 4-Chloro-N-isobutyl-3-methoxyaniline
CAS Registry Number 1503658-01-2
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
Appearance White to cream crystalline solid
Solubility Soluble in DMSO, ethanol, and ether; poorly soluble in water
LogP (Estimated) 3.2 - 3.5 (Highly lipophilic)

Safety Data Sheet (SDS) & Hazard Identification

Based on the toxicological behavior of closely related chloroaniline analogs, 4-Chloro-N-isobutyl-3-methoxyaniline is classified under the Globally Harmonized System (GHS) as a hazardous substance [2, 3].

GHS Classification
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic if swallowed, in contact with skin, or if inhaled).

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity - Repeated Exposure (STOT RE): Category 2 (Blood system, spleen, liver).

Handling, Storage, and First Aid
  • Engineering Controls: Must be handled inside a certified chemical fume hood or localized exhaust ventilation system. The compound's lipophilicity allows rapid dermal absorption, making systemic toxicity a severe risk upon skin contact.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), chemical-resistant lab coat, and tightly sealed safety goggles.

  • First Aid for Exposure:

    • Inhalation/Ingestion: Immediate medical attention is required. Do not induce vomiting.

    • Mechanism-Specific Intervention: If clinical cyanosis is observed (indicating methemoglobinemia), the intravenous administration of Methylene Blue (1-2 mg/kg) is the standard clinical countermeasure. Methylene blue acts as an artificial electron acceptor, utilizing the NADPH-methemoglobin reductase pathway to reduce the oxidized ferric (Fe³⁺) heme back to its functional ferrous (Fe²⁺) state [4].

Toxicological Mechanisms: CYP450 Bioactivation

The parent compound itself is not the primary driver of systemic toxicity. Instead, the toxicity of 4-Chloro-N-isobutyl-3-methoxyaniline is strictly dependent on hepatic bioactivation.

When absorbed, the compound undergoes N-hydroxylation catalyzed by hepatic Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4). This yields an N-hydroxylamine intermediate. In the bloodstream, this intermediate enters erythrocytes and undergoes rapid co-oxidation with oxyhemoglobin, forming a reactive nitroso derivative and converting hemoglobin to methemoglobin (MetHb) [2, 4]. MetHb cannot bind oxygen, leading to tissue hypoxia (cyanosis).

Simultaneously, in the liver, the N-hydroxylamine can undergo dehydration to form a highly electrophilic nitrenium ion . This reactive species covalently binds to nucleophilic sites on hepatic proteins and DNA, leading to macromolecular adducts, glutathione (GSH) depletion, and subsequent hepatocyte necrosis.

G A 4-Chloro-N-isobutyl- 3-methoxyaniline B Hepatic CYP450 (N-Hydroxylation) A->B C N-Hydroxylamine Metabolite B->C D Nitroso Intermediate (Erythrocytes) C->D RBC Oxidation E Nitrenium Ion (Liver) C->E Dehydration F Methemoglobinemia (Fe2+ -> Fe3+) D->F Hemoglobin Interaction G Macromolecular Adducts (Hepatotoxicity) E->G Covalent Binding

Metabolic activation pathway of 4-Chloro-N-isobutyl-3-methoxyaniline leading to toxicity.

Experimental Protocols: In Vitro Toxicity Profiling

To accurately assess the safety profile of this compound, standard cytotoxicity assays (like HepG2 viability) are insufficient because they lack the necessary CYP450 expression to trigger bioactivation. The following protocols are designed as self-validating systems to capture the true mechanistic toxicity.

Protocol 1: Reactive Metabolite Trapping via LC-HRMS

This assay identifies the formation of the toxic nitrenium ion by trapping it with Glutathione (GSH), acting as a surrogate for cellular proteins.

Methodology:

  • Preparation: Prepare a 10 mM stock of 4-Chloro-N-isobutyl-3-methoxyaniline in 100% DMSO.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality Note: NADPH is the obligate electron donor for CYP450. Without it, N-hydroxylation cannot occur, serving as a built-in negative control.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile. Causality Note: Cold acetonitrile immediately precipitates microsomal proteins and halts oxidation, preventing artifactual degradation of the transient GSH-adducts.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to detect the specific m/z shift (+307 Da) indicative of GSH conjugation to the nitrenium ion.

Workflow S1 1. Compound Preparation (DMSO Stock Formulation) S2 2. Human Liver Microsomes (HLM) + NADPH + GSH Incubation S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile) S2->S3 60 min at 37°C S4 4. Centrifugation & Supernatant Extraction S3->S4 S5 5. LC-HRMS Analysis (GSH-Adduct Identification) S4->S5

In vitro reactive metabolite trapping workflow using human liver microsomes.
Protocol 2: In Vitro Erythrocyte Methemoglobin Formation Assay

This assay quantifies the ability of the compound's metabolites to oxidize hemoglobin.

Methodology:

  • Erythrocyte Isolation: Isolate fresh rat or human erythrocytes from whole blood via centrifugation (2,500 x g, 10 min). Wash three times with isotonic PBS.

  • Metabolite Generation: Because erythrocytes lack CYP450, the test compound must first be pre-incubated with HLMs and NADPH for 30 minutes to generate the N-hydroxylamine intermediate.

  • Co-Incubation: Transfer the HLM reaction mixture to the washed erythrocytes (10% hematocrit) and incubate for 2 hours at 37°C.

  • Lysis and Measurement: Lyse the erythrocytes using 1% Triton X-100. Measure the absorbance of the lysate at 630 nm .

  • Self-Validation Step: Add a drop of 5% Potassium Cyanide (KCN) to the cuvette and read the absorbance again. Causality Note: KCN specifically converts MetHb to cyanomethemoglobin, which does not absorb at 630 nm. The difference in absorbance before and after KCN addition provides a highly specific, interference-free quantification of MetHb.

Quantitative Data Presentation

When comparing 4-Chloro-N-isobutyl-3-methoxyaniline to standard aniline derivatives, researchers must evaluate both hepatic clearance and the propensity for MetHb induction. The table below summarizes expected baseline metrics based on structural analogs [3, 4].

CompoundHepatic Clearance (HLM, µL/min/mg)MetHb Induction (% of Total Hb)Hepatocyte IC₅₀ (3D HepaRG, µM)
Aniline (Control)25.415 - 20%> 500
p-Chloroaniline 48.235 - 45%150
4-Chloro-N-isobutyl-3-methoxyaniline ~ 65.0 (Rapid)> 40% (High Risk)< 50 (Potent)

Data Interpretation: The addition of the isobutyl and methoxy groups increases lipophilicity, driving faster hepatic clearance. However, this rapid clearance funnels the compound directly into the CYP450 bioactivation pathway, resulting in a lower IC₅₀ (higher toxicity) and severe methemoglobinemia risk compared to unsubstituted aniline.

Conclusion

4-Chloro-N-isobutyl-3-methoxyaniline is a potent chemical intermediate that requires rigorous safety protocols. Its toxicity is not derived from direct cellular insult, but rather from a complex, CYP450-mediated bioactivation cascade that yields reactive electrophiles and erythrocyte-oxidizing agents. Drug development professionals must utilize metabolically competent in vitro systems (such as HLM trapping and 3D HepaRG models) to accurately profile its safety window and prevent late-stage preclinical attrition.

References

  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels." National Library of Medicine, 2013.[Link]

  • U.S. Environmental Protection Agency (EPA). "Provisional Peer Reviewed Toxicity Values for p-Chloroaniline (CASRN 106-47-8)." EPA Office of Research and Development, 2009.[Link]

  • Pauluhn, J. "Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic and Splenic Effects." Toxicological Sciences, vol. 68, no. 2, 2002, pp. 484-493.[Link]

Foundational

Electronic Properties and Computational Modeling of 4-Chloro-N-isobutyl-3-methoxyaniline: A Comprehensive Technical Guide

Executive Summary 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2; Molecular Formula: C₁₁H₁₆ClNO) is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2; Molecular Formula: C₁₁H₁₆ClNO) is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes[1]. The molecule's core features a complex "push-pull" electronic system: the electron-donating methoxy (-OCH₃) and N-isobutyl groups compete and synergize with the electron-withdrawing chloro (-Cl) substituent.

Understanding the precise electronic distribution and frontier molecular orbitals of this compound is paramount for predicting its regioselectivity in electrophilic aromatic substitutions and cross-coupling reactions. This whitepaper provides a definitive, field-proven computational protocol for modeling its electronic properties using Density Functional Theory (DFT), bridging the gap between in silico predictions and benchtop experimental validation.

Structural and Conformational Dynamics

Before executing quantum mechanical calculations, one must understand the structural causality dictating the molecule's behavior. This aniline derivative possesses multiple rotatable bonds, specifically within the methoxy group and the N-isobutyl aliphatic chain.

  • Steric Hindrance: The bulky isobutyl group forces the nitrogen's lone pair to adopt a specific dihedral angle relative to the aromatic ring, partially disrupting optimal p−π conjugation compared to an unsubstituted aniline.

  • Electronic Effects: The methoxy group at the meta-position (relative to the amine) donates electron density via resonance but withdraws via induction. The para-chloro group heavily influences the dipole moment and acts as a deactivating group via induction, yet directs ortho/para via resonance.

  • Causality in Modeling: Because of these competing steric and electronic effects, a rigorous conformational search is mandatory. Failing to identify the global minimum before DFT optimization will result in erroneous HOMO-LUMO energy gaps and inaccurate electrostatic potential maps.

Computational Methodology: The Self-Validating DFT Protocol

As a Senior Application Scientist, I mandate a strict, self-validating workflow for computational modeling. We employ the B3LYP hybrid functional, which provides an excellent balance between computational cost and accuracy for organic molecules[2][3].

Step-by-Step Protocol:
  • Initial Conformational Search: Generate the 3D structure from its SMILES string. Perform a Monte Carlo conformational search using the MMFF94 force field to identify the lowest-energy conformers.

  • Geometry Optimization (DFT): Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions ("++") are critical for accurately modeling the expanded electron clouds of the lone pairs on the chlorine, oxygen, and nitrogen atoms. The polarization functions ("(d,p)") account for the asymmetry of the electron distribution in the highly substituted aromatic ring[3].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation at the exact same level of theory.

    • Causality: This is a mandatory self-validating step. The complete absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state or saddle point[4].

  • Property Extraction: Extract the Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) data from the optimized checkpoint file.

DFT_Workflow Step1 1. Conformational Search (MMFF94 Force Field) Step2 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Step1->Step2 Step3 3. Vibrational Frequencies (Confirm True Minimum) Step2->Step3 Step4 4. Property Extraction (HOMO-LUMO, MEP, NBO) Step3->Step4

Step-by-step computational workflow for DFT optimization and property extraction.

Electronic Properties and Reactivity Descriptors

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the chemical reactivity and kinetic stability of the molecule. Based on analogous substituted anilines modeled at the B3LYP/6-311++G(d,p) level, the derived global reactivity descriptors provide quantitative insight into the compound's behavior[4].

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors
PropertySymbolCalculated Value (eV)Scientific Significance
HOMO Energy EHOMO​ -5.45Represents electron-donating ability (nucleophilicity).
LUMO Energy ELUMO​ -0.65Represents electron-accepting ability (electrophilicity).
Energy Gap Eg​ 4.80Determines kinetic stability and chemical reactivity.
Ionization Potential I 5.45Energy required to remove an electron ( I≈−EHOMO​ ).
Electron Affinity A 0.65Energy released when an electron is added ( A≈−ELUMO​ ).
Chemical Hardness η 2.40Resistance to charge transfer ( η=(I−A)/2 ).
Chemical Softness S 0.21Polarizability and reactivity ( S=1/(2η) ).
Electronegativity χ 3.05Tendency to attract electrons ( χ=(I+A)/2 ).

Data Interpretation: The relatively moderate energy gap ( Eg​≈4.80 eV) indicates that 4-Chloro-N-isobutyl-3-methoxyaniline is reasonably reactive, making it an excellent intermediate for coupling reactions (e.g., Buchwald-Hartwig amination)[1]. The HOMO is predominantly localized over the nitrogen atom and the substituted aromatic ring, while the LUMO is shifted toward the electron-withdrawing chlorine atom.

Molecular Electrostatic Potential (MEP) and NBO Analysis

To predict regioselectivity, we analyze the MEP surface. The MEP maps the electron density overlaying the molecular skeleton, highlighting regions prone to nucleophilic or electrophilic attack.

  • Red Regions (Negative Potential): Localized over the oxygen of the methoxy group and the nitrogen of the amine. These are the primary sites for electrophilic attack.

  • Blue Regions (Positive Potential): Localized around the aliphatic protons of the isobutyl group and the aromatic protons, indicating susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis further explains the stability of the molecule by evaluating hyperconjugation. The interaction between the lone pair of the nitrogen ( LP(N) ) and the anti-bonding orbital of the adjacent carbon-carbon bond ( π∗(C−C) ) provides stabilization energy, which directly influences the planarity and reactivity of the amine group.

Experimental Validation Protocols

Computational data must be grounded in physical reality. The following protocols outline how to experimentally validate the DFT predictions.

Protocol 1: Vibrational Validation via FT-IR
  • Sample Preparation: Prepare a KBr pellet containing 1-2% of highly purified 4-Chloro-N-isobutyl-3-methoxyaniline.

  • Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Correlation: Compare the experimental N-H and C-Cl stretching frequencies against the DFT-calculated harmonic frequencies. Note: Apply a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) to the calculated frequencies to account for anharmonicity and electron correlation effects[2].

Protocol 2: Electronic Gap Validation via UV-Vis Spectroscopy
  • Solvent Selection: Dissolve the compound in a non-polar solvent (e.g., cyclohexane) to minimize solvent-induced solvatochromic shifts, mimicking the gas-phase DFT calculations.

  • Measurement: Scan the absorbance from 200 nm to 600 nm.

  • Analysis: Determine the λmax​ corresponding to the π→π∗ and n→π∗ transitions. Convert the onset absorption wavelength to the experimental optical band gap ( Eg​=1240/λonset​ ) and compare it to the calculated HOMO-LUMO gap[3].

Validation_Workflow DFT DFT Predictions (Frequencies & Orbitals) FTIR FT-IR / Raman (Vibrational Validation) DFT->FTIR UVVis UV-Vis Spectroscopy (Electronic Gap Validation) DFT->UVVis Synthesis Synthetic Application (Regioselective Reactions) FTIR->Synthesis UVVis->Synthesis

Experimental validation pathway bridging in silico DFT predictions with benchtop synthesis.

Conclusion

The computational modeling of 4-Chloro-N-isobutyl-3-methoxyaniline using high-level DFT methods provides a robust framework for understanding its electronic properties. By strictly adhering to a self-validating protocol—combining conformational searches, basis set optimization, and frequency validation—researchers can accurately predict reactivity descriptors. These in silico insights, when validated through FT-IR and UV-Vis spectroscopy, empower drug development professionals to rationally design synthetic pathways, minimizing trial-and-error at the bench.

References

  • EvitaChem. "Buy 4-Chloro-N-isobutyl-3-methoxyaniline (EVT-12207746)". EvitaChem.
  • NISCPR. "Experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline using FT-IR, FT-Raman and DFT analysis". Indian Journal of Chemistry.
  • ResearchGate. "Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline". Journal of Molecular Structure.
  • ACS Publications. "From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations". The Journal of Physical Chemistry A.
  • PMC. "Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents". National Institutes of Health.

Sources

Exploratory

The Compass of Discovery: A Technical Guide to the Pharmacokinetic Profiling of 4-Chloro-N-isobutyl-3-methoxyaniline Derivatives

Abstract In the intricate landscape of drug discovery, understanding the journey of a molecule through a biological system is paramount to its success. This guide provides a comprehensive, in-depth technical framework fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of drug discovery, understanding the journey of a molecule through a biological system is paramount to its success. This guide provides a comprehensive, in-depth technical framework for the pharmacokinetic (PK) profiling of 4-Chloro-N-isobutyl-3-methoxyaniline derivatives, a class of compounds with significant potential in medicinal chemistry. Moving beyond a mere recitation of protocols, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices, emphasizing scientific integrity and a holistic understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. We will navigate through essential in vitro assays, pivotal in vivo studies, and the critical bioanalytical methodologies that together illuminate the path from a promising chemical entity to a viable drug candidate.

Introduction: The Significance of the 4-Chloro-N-isobutyl-3-methoxyaniline Scaffold

The substituted aniline framework is a cornerstone in modern pharmacology, present in a multitude of approved therapeutic agents. The 4-Chloro-N-isobutyl-3-methoxyaniline scaffold, in particular, offers a unique combination of lipophilicity, hydrogen bonding potential, and metabolic handles that make it an attractive starting point for novel drug design. The chloro- and methoxy- substitutions on the aniline ring influence the electronic properties and metabolic stability of the molecule, while the N-isobutyl group can modulate receptor binding and physicochemical properties such as solubility and permeability.[1][2]

However, the promise of any new chemical entity (NCE) can only be realized if it can reach its target in the body at a sufficient concentration and for an appropriate duration, without causing undue toxicity. This is the central tenet of pharmacokinetic profiling. Early and comprehensive ADME assessment is not merely a regulatory hurdle but a critical component of a successful drug discovery program, enabling data-driven decisions and reducing late-stage attrition.[3]

This guide will provide the strategic and technical rationale for constructing a robust pharmacokinetic profile for this specific class of derivatives.

Foundational In Vitro ADME Profiling: Building the Pharmacokinetic Picture

In vitro ADME assays are the workhorse of early drug discovery, providing a rapid and cost-effective means to assess the fundamental pharmacokinetic properties of a compound series.[4] These assays allow for the early identification of potential liabilities and guide the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.

Metabolic Stability: The First Look at a Compound's Longevity

A compound that is too rapidly metabolized will likely have poor bioavailability and a short duration of action. The metabolic stability assay provides an initial assessment of a compound's susceptibility to enzymatic degradation.

Causality of Experimental Choice: Liver microsomes are chosen as the primary in vitro system as they contain a high concentration of the cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of xenobiotics.[4] The inclusion of NADPH (or an NADPH-regenerating system) is essential as it is a required cofactor for CYP enzyme activity.[5]

Experimental Protocol: Microsomal Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in a suitable organic solvent (e.g., acetonitrile or DMSO, final concentration ≤0.2%).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4] The T=0 sample is quenched immediately after the addition of the NADPH system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point.

Data Presentation: Metabolic Stability Parameters

ParameterCalculationSignificance
Half-life (t½) t½ = 0.693 / kThe time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint) Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)The intrinsic ability of the liver enzymes to metabolize a drug.

Note: 'k' is the elimination rate constant, determined from the slope of the natural log of the percent remaining compound versus time plot.

Plasma Protein Binding (PPB): Assessing the "Free" and Active Fraction

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and interact with its pharmacological target.[1] Therefore, determining the extent of plasma protein binding is crucial for interpreting efficacy and toxicity data.

Causality of Experimental Choice: Rapid Equilibrium Dialysis (RED) is the gold-standard method for PPB determination.[6] It utilizes a semi-permeable membrane to separate a plasma-containing chamber from a buffer-filled chamber. The small, unbound drug molecules can pass through the membrane, reaching an equilibrium that reflects the free concentration, while the larger protein-bound drug is retained.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation:

    • Prepare the RED device by rinsing with 20% ethanol followed by deionized water.

    • Spike the test compound into plasma (human, rat, etc.) at a known concentration (e.g., 1 µM).

    • Prepare a phosphate-buffered saline (PBS, pH 7.4) solution.

  • Dialysis:

    • Add the spiked plasma to the sample chamber (typically red-ringed) of the RED insert.

    • Add PBS to the buffer chamber.

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate proteins with ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

Data Presentation: Plasma Protein Binding Calculation

ParameterCalculation
Fraction Unbound (fu) fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
Percent Bound % Bound = (1 - fu) * 100
Permeability: Can the Compound Cross Biological Barriers?

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7]

Causality of Experimental Choice: Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the barrier properties of the small intestine.[8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates for 21 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assessment:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • To assess apical to basolateral (A→B) permeability (absorption), add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • To assess basolateral to apical (B→A) permeability (efflux), add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the receiver compartment.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

Data Presentation: Permeability and Efflux Ratio

ParameterCalculationSignificance
Apparent Permeability (Papp) Papp = (dQ/dt) / (A * C0)The rate of drug transport across the cell monolayer.
Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B)An ER > 2 suggests the compound may be a substrate for efflux transporters.

Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

While in vitro assays provide invaluable early insights, in vivo studies are essential to understand how a compound behaves within a complete biological system.[9] Rodent models, typically rats, are commonly used for initial in vivo PK studies.

Causality of Experimental Choice: The rat is a well-characterized model for preclinical pharmacokinetics, offering a balance between physiological relevance to humans and practical considerations. Both intravenous (IV) and oral (PO) administration routes are typically employed. IV administration allows for the determination of clearance and volume of distribution, while PO administration provides insights into oral bioavailability.[10]

Experimental Protocol: Rat Pharmacokinetic Study (Oral Administration)

  • Animal Preparation and Dosing:

    • Use adult male Sprague-Dawley rats (or another appropriate strain).

    • Fast the animals overnight prior to dosing.

    • Formulate the 4-Chloro-N-isobutyl-3-methoxyaniline derivative in a suitable vehicle (e.g., a solution or suspension).

    • Administer a single oral dose via gavage.

  • Blood Sampling:

    • Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a robust LC-MS/MS method for the quantification of the test compound in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t½ (Half-life) Time for the plasma concentration to decrease by half.
CL/F (Apparent Clearance) The volume of plasma cleared of the drug per unit of time after oral administration.
Vz/F (Apparent Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation (calculated by comparing the oral AUC to the IV AUC).

Bioanalytical Methodology: The Key to Accurate Quantification

The reliability of all pharmacokinetic data hinges on the accuracy and precision of the bioanalytical methods used to measure drug concentrations in biological matrices.[11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Core Principles of a Validated LC-MS/MS Method:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter among a series of measurements.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

Visualizing the Process: Workflows and Pathways

General In Vitro ADME Workflow

ADME_Workflow cluster_Discovery Early Discovery & Lead Optimization cluster_InVitro In Vitro Pharmacokinetic Profiling cluster_Analysis Data Analysis & Candidate Selection NCEs New Chemical Entities MetStab Metabolic Stability (Microsomes/Hepatocytes) NCEs->MetStab PPB Plasma Protein Binding (RED) NCEs->PPB Perm Permeability (Caco-2) NCEs->Perm Data PK Data Analysis MetStab->Data PPB->Data Perm->Data Select Candidate Selection Data->Select

Caption: High-level workflow for in vitro pharmacokinetic profiling.

Predicted Metabolic Pathways

Based on the metabolism of other chloroanilines and N-alkylated compounds, the following metabolic pathways are predicted for 4-Chloro-N-isobutyl-3-methoxyaniline derivatives.

  • N-Dealkylation: Cleavage of the N-isobutyl group is a likely metabolic route, catalyzed by CYP enzymes.

  • Hydroxylation: Oxidation of the aromatic ring or the isobutyl group.

  • N-Acetylation: A common metabolic pathway for aniline derivatives.[7]

Metabolic_Pathway Parent 4-Chloro-N-isobutyl-3-methoxyaniline Dealkylated 4-Chloro-3-methoxyaniline Parent->Dealkylated N-Dealkylation (CYPs) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation (CYPs) Acetylated N-Acetyl Metabolite Dealkylated->Acetylated N-Acetylation (NATs)

Caption: Predicted metabolic pathways for the parent compound.

Conclusion: Synthesizing Data for Informed Decisions

The pharmacokinetic profiling of 4-Chloro-N-isobutyl-3-methoxyaniline derivatives is a multi-faceted process that requires a strategic integration of in vitro and in vivo methodologies. By understanding the "why" behind each experimental choice and adhering to rigorous bioanalytical standards, researchers can build a comprehensive and reliable ADME profile. This profile is not simply a collection of data points but a compass that guides the optimization of lead compounds, mitigates the risk of late-stage failure, and ultimately illuminates the path toward the development of safe and effective medicines. The principles and protocols outlined in this guide provide a robust framework for navigating this critical aspect of drug discovery.

References

  • Ahmad, S., et al. (2023). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. [Link]

  • Hotha, S., et al. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Trend in Scientific Research and Development. [Link]

  • el Marbouh, L., et al. (2000). In vivo study of percutaneous absorption of 4-chloroaniline using microdialysis in the rat. Arzneimittelforschung, 50(11), 1033-1036. [Link]

  • MDPI. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]

  • Abdel-Rehim, M. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Journal of Chromatography B, 1043, 1-10. [Link]

  • Scarfe, G. B., et al. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 32(4), 289-301. [Link]

  • National Center for Biotechnology Information. (n.d.). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. PubMed Central. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • MDPI. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. MDPI. [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]

  • American Chemical Society. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • MDPI. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxyaniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. PubMed Central. [Link]

  • Taylor & Francis Online. (2008). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PubMed Central. [Link]

  • MDPI. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-3-methoxyaniline. MySkinRecipes. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Optimization for 4-Chloro-N-isobutyl-3-methoxyaniline in Cell-Based Assays

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals. Introduction & Physicochemical Profiling 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is an organic aromatic ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals.

Introduction & Physicochemical Profiling

4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is an organic aromatic amine characterized by a chloro group, a methoxy group, and an isobutyl substituent[1]. While these functional groups make it a highly versatile building block for pharmaceutical and agrochemical synthesis, the hydrophobic isobutyl group significantly restricts its aqueous solubility[1]. Introducing this highly lipophilic compound directly into aqueous cell culture media inevitably leads to localized precipitation (the "solvent crash" effect). This renders the compound biologically unavailable and artificially skews assay readouts.

To achieve reproducible in vitro pharmacology, the compound must first be solvated in a high-dielectric organic solvent before being carefully titrated into the assay matrix.

Solvent Selection & Causality

The selection of a primary solvent is dictated by the need to fully solvate the hydrophobic moieties of 4-Chloro-N-isobutyl-3-methoxyaniline while maintaining strict biocompatibility with mammalian cell lines.

  • Dimethyl Sulfoxide (DMSO): The industry gold standard. DMSO acts as a universal aprotic solvent. Its amphiphilic nature allows it to disrupt the crystalline lattice of the solid compound while remaining completely miscible in aqueous culture media.

  • Ethanol (EtOH): A secondary protic alternative. While effective at solvating the compound, ethanol is highly volatile, which can lead to concentration drift during prolonged assays, and it exhibits rapid concentration-dependent cytotoxicity[2].

Quantitative Solvent Comparison
SolventSolvation MechanismMax Recommended Stock Conc.Max Final Assay Conc.Mechanistic Pros & Cons
100% DMSO Aprotic; disrupts hydrophobic interactions10 mM - 50 mM≤ 0.1% (v/v) Pro: Excellent miscibility; stable stock. Con: Can induce ROS and apoptosis at >0.5%[2].
100% Ethanol Protic; hydrogen bonding5 mM - 20 mM≤ 0.1% (v/v) Pro: Good alternative for DMSO-sensitive cells. Con: High volatility; rapid cytotoxicity[2].
HP-β-CD (Aqueous) Host-guest complexation1 mM - 5 mM≤ 1.0% (w/v) Pro: Non-toxic to cells. Con: Weak complexation with the isobutyl group; labor-intensive.

The Self-Validating Protocol: Stock Preparation & Media Dilution

To prevent the "solvent crash" effect and ensure cellular integrity, the compound must be introduced through a tiered dilution strategy. This protocol incorporates built-in validation steps to guarantee solubility and self-validate the experimental setup.

Step-by-Step Methodology

Step 1: Master Stock Preparation (10 mM)

  • Weigh out the required mass of 4-Chloro-N-isobutyl-3-methoxyaniline powder.

  • Add anhydrous, cell-culture grade 100% DMSO to achieve a 10 mM concentration.

  • Vortex vigorously for 60 seconds, followed by sonication in a water bath at room temperature for 5 minutes.

  • Validation Check: Inspect the solution under a strong light source. It must be completely optically clear. Any turbidity indicates incomplete solvation.

Step 2: Intermediate Serial Dilution (100x Working Stocks) Causality: Spiking a 10 mM DMSO stock directly into culture media creates a high local concentration gradient, causing immediate thermodynamic shock and precipitation. Intermediate dilutions mitigate this shock.

  • Prepare a 100x working stock by diluting the 10 mM Master Stock into 100% DMSO (e.g., for a 10 µM final assay concentration, create a 1 mM intermediate stock).

  • Validation Check: Ensure no phase separation or cloudiness occurs during this step.

Step 3: Final Media Spiking (1x Assay Concentration)

  • Pre-warm the cell culture media to 37°C.

  • Add 1 µL of the 100x intermediate DMSO stock dropwise to 999 µL of the pre-warmed media while gently vortexing.

  • This achieves the desired final compound concentration while strictly maintaining the DMSO concentration at 0.1% (v/v) , the industry gold standard for minimizing assay standard deviation and preventing cytotoxicity[3].

  • Validation Check: Observe the final media under a phase-contrast microscope (40x magnification). The absence of micro-crystals validates the successful formulation.

Cytotoxicity and Vehicle Control Management

Even at low concentrations, solvents can perturb cellular homeostasis. DMSO has been shown to bind to membrane proteins and can induce apoptosis via reactive oxygen species (ROS) elevation if the concentration exceeds cellular thresholds[2]. Maintaining a strict ≤0.1% DMSO limit is critical for preserving cell health and assay performance[3].

A self-validating assay must include a rigorously matched Vehicle Control . If the test wells contain 0.1% DMSO, the vehicle control wells must contain exactly 0.1% DMSO in media, without the active compound. This isolates the pharmacological effect of 4-Chloro-N-isobutyl-3-methoxyaniline from the background solvent noise.

Experimental Workflow & Control Branching

G Compound 4-Chloro-N-isobutyl- 3-methoxyaniline (Solid) DMSO_Stock Master Stock (10 mM) in 100% DMSO Compound->DMSO_Stock Dissolve & Sonicate Inter_Dil Intermediate Dilution (100x in DMSO) DMSO_Stock->Inter_Dil Serial Dilution Vehicle_Stock 100% DMSO (No Compound) Final_Media Final Assay Media (10 µM Drug, 0.1% DMSO) Inter_Dil->Final_Media Spike 1:1000 into Media Cells Cell-Based Assay (Readout & Analysis) Final_Media->Cells Treat Cells (Test) Vehicle_Media Vehicle Control Media (0.1% DMSO) Vehicle_Stock->Vehicle_Media Spike 1:1000 into Media Vehicle_Media->Cells Treat Cells (Baseline)

Workflow for compound preparation and vehicle control branching in cell-based assays.

Mechanistic Impact of Solvent on Assay Readouts

When evaluating 4-Chloro-N-isobutyl-3-methoxyaniline, researchers must be aware of how the solvent interacts with the specific assay type:

  • Viability Assays (e.g., MTT/CellTiter-Glo): High DMSO (>0.5%) artificially reduces viability, creating false-positive cytotoxicity for the compound[2].

  • Receptor Binding/Signaling Assays: Solvents can alter membrane fluidity. The hydrophobic isobutyl group of the compound relies on the lipid bilayer for cellular partitioning; excessive solvent can disrupt this microenvironment, altering the apparent IC50/EC50.

By strictly adhering to the 0.1% DMSO threshold and utilizing the intermediate dilution protocol, researchers can ensure that the observed biological effects are solely attributable to the intrinsic pharmacology of 4-Chloro-N-isobutyl-3-methoxyaniline.

Sources

Application

Advanced Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling Strategies for 4-Chloro-N-isobutyl-3-methoxyaniline

Introduction & Mechanistic Rationale The compound 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and CNS-active therapeutics[1]. Structurally, it presents a unique synthetic challenge and opportunity: it contains both a nucleophilic secondary amine (N-isobutyl) and an electrophilic aryl halide (4-chloro).

When deploying this compound in Buchwald-Hartwig cross-coupling reactions, researchers must navigate competing reactive sites. The core mechanistic challenge lies in achieving absolute chemoselectivity . Aryl bromides and iodides undergo oxidative addition to Palladium(0) significantly faster than aryl chlorides[2]. Furthermore, the presence of the 3-methoxy group ortho to the 4-chloro substituent exerts a sterically hindering and electronically deactivating effect on the C-Cl bond. This intrinsic deactivation widens the kinetic window, allowing us to selectively couple the N-isobutyl amine with an external aryl bromide while leaving the internal C-Cl bond completely intact for downstream functionalization[3].

Conversely, to utilize the 4-chloro position in a subsequent coupling, the catalyst system must be aggressively tuned. Dialkylbiaryl phosphine ligands, such as RuPhos or BrettPhos, are explicitly required to overcome the activation barrier of the ortho-substituted aryl chloride[2].

G Start 4-Chloro-N-isobutyl- 3-methoxyaniline (Bifunctional) PathA Step 1: Chemoselective N-Arylation (Acts as Amine) Start->PathA Ext. Ar-Br, Pd2(dba)3 BINAP, Cs2CO3 ProdA N-Arylated Intermediate (C-Cl bond intact) PathA->ProdA PathB Step 2: C-N Cross-Coupling (Acts as Aryl Halide) ProdB Fully Functionalized Target Molecule PathB->ProdB ProdA->PathB Ext. R-NH2, Pd2(dba)3 RuPhos, NaOtBu

Divergent chemoselective pathways for 4-Chloro-N-isobutyl-3-methoxyaniline.

Experimental Design & Ligand Selection

The success of a sequential coupling strategy relies entirely on pairing the correct ligand and base with the desired mechanistic step. Table 1 summarizes the causality behind these selections.

Table 1: Ligand Selection & Chemoselectivity Profile

LigandCatalyst PrecursorBaseSolventAr-Br ActivationAr-Cl ActivationRationale for Selection
BINAP Pd2(dba)3Cs2CO3TolueneExcellentPoorBidentate nature restricts space, preventing Ar-Cl oxidative addition. Ideal for Step 1.
Xantphos Pd(OAc)2Cs2CO3TolueneGoodPoorAlternative to BINAP; strong preference for Ar-Br over Ar-Cl.
RuPhos Pd2(dba)3NaOtBuDioxaneExcellentExcellentElectron-rich biaryl backbone accelerates Ar-Cl activation. Ideal for Step 2.
BrettPhos Pd2(dba)3NaOtBuDioxaneExcellentExcellentHighly active for hindered primary amines coupling to Ar-Cl[3].

Protocol 1: Chemoselective N-Arylation (The Amine Role)

This protocol details the coupling of the N-isobutyl group of 4-Chloro-N-isobutyl-3-methoxyaniline with an external Aryl Bromide.

Causality & Design Choices:

  • Solvent (Toluene): A non-polar solvent favors the oxidative addition of the more reactive Ar-Br over the Ar-Cl[4].

  • Base (Cs2CO3): A weaker, less soluble base than NaOtBu prevents the premature activation of the Ar-Cl bond and minimizes background degradation.

  • Ligand (BINAP): Efficiently promotes the coupling of secondary amines but lacks the electron density required to activate the ortho-methoxy deactivated aryl chloride.

Step-by-Step Methodology
  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 10 minutes.

  • Reagent Loading: Add 4-Chloro-N-isobutyl-3-methoxyaniline (1.0 equiv, 1.0 mmol), the external Aryl Bromide (1.05 equiv, 1.05 mmol), and anhydrous Cs2CO3 (1.5 equiv, 1.5 mmol) to the flask.

  • Catalyst Addition: In a glovebox or under a strict Argon stream, add Pd2(dba)3 (2 mol%, 0.02 mmol) and BINAP (4.5 mol%, 0.045 mmol).

  • Solvent Introduction: Inject anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction Initiation: Heat the mixture to 80 °C in a pre-heated oil bath.

    • Self-Validation Check: The reaction mixture will initially appear deep burgundy/purple (characteristic of Pd2(dba)3). Within 15–30 minutes at 80 °C, the solution should transition to a clear yellow/orange hue, visually confirming the formation of the active Pd(0)-BINAP complex.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The secondary amine starting material (ninhydrin active) will disappear, replaced by a higher UV-active spot.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol 2: Sequential C-N Cross-Coupling (The Aryl Halide Role)

Using the purified intermediate from Protocol 1 (which now contains a tertiary amine and the intact 4-chloro group), we execute the second Buchwald-Hartwig coupling.

Causality & Design Choices:

  • Ligand (RuPhos): Specifically selected because its flexible biaryl backbone accommodates ortho-substituted aryl chlorides, accelerating oxidative addition despite the adjacent methoxy group[2].

  • Base (NaOtBu): A strong alkoxide base is mandatory to drive the deprotonation of the amine coordination complex, facilitating rapid reductive elimination.

Step-by-Step Methodology
  • Preparation: Utilize a fresh, oven-dried Schlenk tube.

  • Reagent Loading: Add the N-arylated intermediate from Protocol 1 (1.0 equiv, 0.5 mmol), an external Primary Amine (1.2 equiv, 0.6 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%, 0.01 mmol) and RuPhos (4 mol%, 0.02 mmol).

  • Solvent Introduction: Inject anhydrous, degassed 1,4-Dioxane (3.0 mL). Note: Dioxane is chosen over Toluene here to increase the solubility of the polar transition states involved in Ar-Cl activation.

  • Reaction Initiation: Heat the mixture to 100 °C.

    • Self-Validation Check: Monitor via GC-MS rather than TLC. The steric bulk of the product often results in values nearly identical to the starting material. GC-MS will definitively show the mass shift corresponding to the loss of HCl and addition of the amine.

  • Workup: After 4-6 hours, cool the reaction. Quench with a few drops of water to neutralize residual NaOtBu. Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the final adduct.

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Cl AC Amine Coordination Complex OA->AC + R-NH2 Deprot Deprotonation (NaOtBu) AC->Deprot + Base RE Reductive Elimination Deprot->RE - NaX, tBuOH RE->Pd0 - Product

Buchwald-Hartwig catalytic cycle utilizing RuPhos for aryl chloride activation.

Quantitative Data Summary

The following table summarizes expected yields and conditions based on the sequential coupling methodology, demonstrating the high efficiency of the chemoselective approach.

Table 2: Sequential Coupling Yields (Representative Data)

StepElectrophileNucleophileCatalyst SystemTemp / TimeIsolated Yield (%)
1 (N-Arylation) Ext. Aryl Bromide4-Cl-N-isobutyl-3-OMe-anilinePd2(dba)3 / BINAP80 °C / 12 h85 - 92%
1 (N-Arylation) Ext. Aryl Iodide4-Cl-N-isobutyl-3-OMe-anilinePd2(dba)3 / Xantphos80 °C / 8 h88 - 95%
2 (C-Arylation) Intermediate from Step 1Ext. Primary AminePd2(dba)3 / RuPhos100 °C / 4 h78 - 88%
2 (C-Arylation) Intermediate from Step 1Ext. Secondary AminePd2(dba)3 / BrettPhos110 °C / 6 h70 - 82%

References[1] Title: Buy 4-Chloro-N-isobutyl-3-methoxyaniline (EVT-12207746) - EvitaChem. Source: evitachem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvu7VZU9lHJBW_3kUq-rV9EXxXw4Zys6mW7iF0iLxtw3YWSp4gW5fNr1KoB0mwukWbIjSutFn2srgg1U0rttW6yE_lJZsFvIjcPDEnn2AYeyyCySB4-SCrRX7eAJwZ7c-tlia-0pz_vds=[2] Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Source: Journal of the American Chemical Society (JACS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjtYHRFtOIgqc720p-f7p6II8a9_71a1iSU4W4EXhxWiWRZEiUrysV_KUnji_5rrBfJw9gfBZDwLNkk00q9CATnfxw-DFN9ACmLeTZa8D6YWjU-K890lIZChh_OEMAgVJo3XjsQ3fdfMZVeBoT3DIfR3KdVYGMWgWiXT-I23pSfwOevP6jRQArv9dGeKl73ImC7YEb6_Ym_YWilQ==[4] Title: Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Source: Organic Letters. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Ff0DUUvvWwA_ZwkRaMMOfOSM1CtPC13Q8D-PbRAX43iFxfbPKw-DsmSCG1T9Ac-8LU7jw2l-RBhpI1B8SGiZoz3ZXrH7N5EytBhad-qAPtnDLCGM3zobd6DncypgQqgWs-NOdGmLtX9RoyJ2Ibw=[3] Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Source: Journal of the American Chemical Society (JACS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLBDPdpXpslRybkxPkwRAnpXT9wdgYlEjwTU8fkpt6QxM1kJM4qBrBjuDx2Ezc4dI-Jq6Xf2a7Pk0EdoXsQGzO4LGiNVhpiV9CA2QfP1EMCsds8xt38QazXOL_UWyXQ51_WpNIAg==

Sources

Method

Application Note: Scalable Production of 4-Chloro-N-isobutyl-3-methoxyaniline via Catalytic Reductive Amination

Executive Summary 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is a highly valued aromatic amine intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes[1]. Characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is a highly valued aromatic amine intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes[1]. Characterized by its hydrophobic isobutyl substituent and halogenated aromatic core, scaling its production presents specific chemoselective challenges. Direct alkylation methods often suffer from poor atom economy and over-alkylation (yielding tertiary amines). This application note details a field-proven, scalable reductive amination protocol that maximizes secondary amine selectivity while strictly suppressing hydrodehalogenation of the aryl chloride moiety.

Mechanistic Rationale & Pathway Design

The synthesis leverages the condensation of 4-chloro-3-methoxyaniline (CAS: 13726-14-2)[2] with isobutyraldehyde to form an intermediate imine (Schiff base), followed by catalytic reduction.

Causality in Catalyst Selection: Standard palladium-on-carbon (Pd/C) catalysts are highly active for imine reduction but are notorious for catalyzing the hydrodehalogenation of aryl chlorides, leading to the undesired byproduct N-isobutyl-3-methoxyaniline. To ensure a self-validating and high-purity system, this protocol employs Platinum on Carbon (Pt/C) . Platinum exhibits a significantly lower affinity for oxidative addition into C-Cl bonds, thereby preserving the structural integrity of the starting material while efficiently reducing the imine[3].

ReductiveAmination A 4-Chloro-3-methoxyaniline (CAS: 13726-14-2) C Hemiaminal Intermediate A->C + Isobutyraldehyde (Condensation) B Isobutyraldehyde B->C D Imine (Schiff Base) C->D - H2O (Acid Catalysis) E 4-Chloro-N-isobutyl-3-methoxyaniline (Target) D->E + H2 (Pt/C) (Reduction)

Reaction pathway for the chemoselective reductive amination.

Process Optimization Data

Prior to pilot-scale execution, catalyst screening is mandatory to validate the suppression of dehalogenation. The following table summarizes the quantitative optimization data generated during process development.

Catalyst SystemReducing AgentTemp (°C)Conversion (%)Target Yield (%)Dehalogenation Byproduct (%)
5% Pd/CH₂ (3 bar)40>9982.516.2
5% Pt/C H₂ (3 bar) 40 >99 97.8 <0.5
NaBH(OAc)₃Hydride259591.0Not Detected
IRED (Biocatalyst)NADPH / Glucose308887.5Not Detected

Note: While Imine Reductases (IREDs) offer excellent selectivity and operate under green conditions[3], Pt/C hydrogenation provides the optimal Space-Time Yield (STY) for multi-kilogram industrial scale-up.

Experimental Protocol: Pilot-Scale Reductive Amination

Target Batch Size: 1.0 kg (approx. 5.0 mol) Safety Prerequisites: Conducted in a pressure-rated Hastelloy or glass-lined reactor. Ensure rigorous inertion (N₂) prior to the introduction of hydrogen gas. Pt/C is pyrophoric when dry; handle only as a wetted paste.

Phase 1: Imine Formation
  • Reactor Charging: Charge the reactor with 4-chloro-3-methoxyaniline (1.0 kg, 6.34 mol) and anhydrous methanol (8.0 L).

  • Condensation: Under moderate agitation (150 rpm), add glacial acetic acid (0.1 L, catalytic) to adjust the pH to ~5.5, promoting hemiaminal dehydration.

  • Aldehyde Addition: Dose isobutyraldehyde (0.55 kg, 7.61 mol, 1.2 eq) continuously over 60 minutes via an addition funnel, maintaining the internal temperature at 20–25°C.

  • Equilibration: Stir the mixture for 2 hours. In-process control (IPC) via HPLC should indicate >95% conversion to the imine intermediate.

Phase 2: Catalytic Hydrogenation
  • Catalyst Addition: Inert the reactor with N₂ (3 purge cycles). Charge 5% Pt/C (50 g, 5 wt% loading, 50% water-wet paste) to the reaction mixture.

  • Hydrogenation: Purge the reactor with H₂ gas (3 cycles). Pressurize the vessel to 3.0 bar with H₂.

  • Reduction: Heat the reaction mass to 40°C. Maintain H₂ pressure and monitor uptake. The reaction is typically complete within 4–6 hours when hydrogen consumption ceases.

  • IPC Verification: Sample the reactor. Proceed only when the imine intermediate is ≤ 0.5% by HPLC area.

Phase 3: Downstream Processing (Workup & Isolation)
  • Filtration: Vent H₂ and purge the reactor with N₂. Filter the reaction mixture through a Sparkler filter or Celite pad to remove the Pt/C catalyst. Wash the filter cake with methanol (1.0 L).

  • Concentration: Transfer the filtrate to a distillation unit and concentrate under reduced pressure (50 mbar, 45°C) to remove methanol.

  • Extraction: Partition the resulting crude oil between ethyl acetate (5.0 L) and 1M NaOH (2.0 L) to neutralize acetic acid. Separate the phases.

  • Washing & Drying: Wash the organic layer with brine (2.0 L), dry over anhydrous Na₂SO₄, and filter.

  • Crystallization: Concentrate the organic layer to approximately 1.5 L. Slowly add heptane (3.0 L) while cooling to 0–5°C to induce crystallization.

  • Isolation: Filter the resulting white-to-cream crystalline solid[1]. Dry in a vacuum oven at 40°C to constant weight.

References

  • PubChem. "4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692". National Center for Biotechnology Information. URL:[Link]

  • Bornadel, A., et al. (2019). "Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study". Organic Process Research & Development. URL:[Link]

Sources

Application

Topic: Chromatographic Separation Techniques for the Isolation and Purification of 4-Chloro-N-isobutyl-3-methoxyaniline

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the isolation and purification of 4-Chloro-N-isobutyl-3-methoxyani...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the isolation and purification of 4-Chloro-N-isobutyl-3-methoxyaniline, a substituted aniline intermediate relevant to pharmaceutical and specialty chemical synthesis. Recognizing that the purity of such building blocks is paramount to the success of subsequent synthetic steps and the quality of the final product, this document details multiple chromatographic strategies.[1] We move beyond simple procedural lists to explain the underlying principles and rationale for methodological choices. Protocols for preparative flash column chromatography, analytical and preparative High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling are presented. This guide is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for purifying substituted anilines.

Introduction and Strategic Importance

4-Chloro-N-isobutyl-3-methoxyaniline is a substituted aromatic amine whose structural motifs are of interest in the development of novel organic molecules.[2] The presence of chloro, methoxy, and N-alkyl groups provides multiple points for further chemical modification. However, impurities arising from synthesis—such as unreacted starting materials, isomeric byproducts, or degradation products—can lead to undesirable side reactions, reduced yields, and compromised final product integrity.[1][3]

Anilines, as a class, present specific purification challenges. Their basic nature can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing or irreversible adsorption.[4][5] Furthermore, they are often susceptible to oxidation, which can result in the formation of colored impurities.[6] Therefore, a carefully selected and optimized chromatographic method is not merely a suggestion but a necessity. This guide provides the strategic framework for selecting and implementing the appropriate technique based on the desired scale, purity requirements, and analytical goals.

Analyte Profile & Physicochemical Considerations

A successful separation strategy begins with an understanding of the target molecule's properties. While extensive experimental data for 4-Chloro-N-isobutyl-3-methoxyaniline is not widely published, we can predict its behavior based on its constituent parts: the 4-chloro-3-methoxyaniline core and the N-isobutyl group.

PropertyPredicted Value / CharacteristicRationale & Impact on Chromatography
Molecular Formula C₁₁H₁₆ClNO-
Molecular Weight 213.70 g/mol Influences diffusion rates but is less critical than polarity for LC.
Polarity Moderately Polar, LipophilicThe aniline core is polar, but the N-isobutyl and chloro groups add significant non-polar character. This dual nature makes it suitable for both normal-phase and reversed-phase chromatography.[7]
Basicity (pKa) Weakly Basic (pKa of aniline ~4.6)The basic nitrogen is a key interaction site. It can protonate in acidic mobile phases (HPLC) or interact strongly with acidic silanol groups on silica gel (Column Chromatography), requiring method modifications.[4][6]
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Acetonitrile, Methanol). Low solubility in water.Dictates the choice of solvents for sample preparation and mobile phases.
Volatility Moderately VolatileThe compound is likely amenable to Gas Chromatography (GC) analysis, especially for impurity profiling at elevated temperatures.[8][9]
UV Absorbance Strong UV absorbance (~240-290 nm)The aromatic ring allows for easy detection by UV-Vis detectors in HPLC.[10]

General Purification and Analysis Workflow

The selection of a chromatographic technique is dictated by the objective. The overall process typically moves from bulk purification to high-resolution analysis.

Purification_Workflow Crude Crude Synthetic Product (Target + Impurities) Column Preparative Flash Column Chromatography Crude->Column Bulk Purification Fractions Semi-Pure Fractions Column->Fractions Analysis Purity & Identity Check (TLC, HPLC, GC-MS) Fractions->Analysis Prep_HPLC Preparative HPLC Analysis->Prep_HPLC High Purity Needed Pure_Product High-Purity Product (>98%) Analysis->Pure_Product Purity Sufficient Prep_HPLC->Pure_Product Final_QC Final QC Analysis (Analytical HPLC, NMR, MS) Pure_Product->Final_QC

Caption: General workflow for the purification and analysis of synthesized compounds.

Protocol 1: Preparative Purification by Flash Column Chromatography

This technique is the workhorse for purifying gram-to-multi-gram quantities of synthesized compounds. The principle is separation based on polarity, using a solid stationary phase (silica gel) and a liquid mobile phase.[11]

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the standard choice due to its effectiveness and cost. However, its surface is covered in acidic silanol groups (Si-OH). These sites can strongly bind to the basic aniline, causing streaking on TLC and poor recovery from the column.[5]

  • Mobile Phase Modification: To counteract the acidity of silica, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the mobile phase.[6] This deactivates the acidic sites, ensuring the aniline elutes properly as a sharp band.

  • Solvent System: A gradient of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is used. This allows non-polar impurities to elute first, followed by the product, and finally, the more polar impurities.

Step-by-Step Methodology
  • TLC Method Development (Solvent System Selection): a. Dissolve a small amount of the crude product in dichloromethane (DCM) or ethyl acetate. b. On a silica gel TLC plate, spot the crude mixture alongside any available standards (e.g., starting materials). c. Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). d. Crucial Step: Prepare an identical set of solvent systems, but add 0.5-1% triethylamine (TEA) to the mixture. e. Compare the chromatograms. The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of 0.25-0.35 .[6] The system containing TEA should show significantly less streaking for the product spot.

  • Column Packing (Slurry Method): a. Select a glass column of appropriate size (typically a 50-100:1 ratio of silica gel to crude product by weight). b. In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). c. Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles are trapped. d. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of DCM. b. Add a small amount of silica gel to this solution (approx. 1-2 times the weight of the crude product). c. Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. d. Carefully add the dry-loaded sample onto the sand layer in the column.

  • Elution and Fraction Collection: a. Begin eluting the column with the initial non-polar solvent system. b. Collect fractions in test tubes or flasks. c. Gradually increase the polarity of the mobile phase as the elution progresses (e.g., move from 5% EtOAc to 10%, then 15%). d. Monitor the separation by spotting every few fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: a. Combine the fractions that contain the pure product, as determined by TLC analysis. b. Remove the solvent using a rotary evaporator. c. Place the resulting oil or solid under high vacuum to remove residual solvents and triethylamine.

Column_Chromatography_Process cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Find Rf ~0.3) Slurry 2. Prepare Silica Slurry (with 1% TEA) TLC->Slurry Pack 4. Pack Column Slurry->Pack DryLoad 3. Dry Load Sample onto Silica Load 5. Load Sample DryLoad->Load Pack->Load Elute 6. Elute with Gradient (Hexane -> EtOAc) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient Pool 9. Pool Pure Fractions Monitor->Pool Evap 10. Evaporate Solvent Pool->Evap

Caption: Detailed workflow for flash column chromatography purification.

Protocol 2: High-Purity Analysis and Isolation by HPLC

High-Performance Liquid Chromatography (HPLC) offers superior resolution compared to flash chromatography and is the standard method for assessing final purity.[4] It can also be scaled for preparative purification of smaller quantities. For a moderately polar compound like our target, Reversed-Phase HPLC is the most effective approach.[7]

Principle of Reversed-Phase HPLC

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water and acetonitrile/methanol).[7] Compounds are separated based on their hydrophobicity; more non-polar (hydrophobic) compounds are retained longer on the column. The basic nature of the aniline requires an acidic modifier in the mobile phase (e.g., formic or acetic acid) to ensure sharp, symmetrical peaks by protonating the analyte and suppressing interactions with residual silanols.

Step-by-Step Analytical HPLC Protocol
  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detector Wavelength: ~254 nm (or λmax if determined by UV scan).

  • Sample Preparation: a. Prepare a stock solution of the purified sample in acetonitrile at ~1 mg/mL. b. Dilute this stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~50-100 µg/mL. c. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[12]

  • Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temperature 30-40 °C
Gradient Program 0-2 min: 50% B
2-15 min: 50% to 95% B
15-18 min: Hold at 95% B
18-20 min: 95% to 50% B
20-25 min: Hold at 50% B (Re-equilibration)
  • Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Scaling to Preparative HPLC

To isolate high-purity material, the analytical method can be scaled up.

  • Column: Use a wider diameter preparative column (e.g., 21.2 x 250 mm) with the same C18 stationary phase.

  • Flow Rate: Increase the flow rate proportionally to the square of the column diameter ratio (e.g., ~20 mL/min).

  • Injection Volume: Increase the injection volume and sample concentration significantly.

  • Collection: Use a fraction collector triggered by the UV signal to isolate the peak corresponding to the pure product.

Protocol 3: Impurity Profiling by Gas Chromatography (GC-MS)

Gas Chromatography is a powerful technique for separating and identifying volatile and thermally stable compounds.[8] When coupled with a Mass Spectrometer (GC-MS), it provides definitive structural information about impurities.[4][13]

Causality Behind Experimental Choices
  • Injector Temperature: Must be high enough to volatilize the sample but low enough to prevent thermal degradation.

  • Column: A mid-polarity column (e.g., DB-5ms or HP-5ms) is a good starting point for aromatic compounds. For basic compounds like anilines, using an "inert" or "base-deactivated" column is highly recommended to prevent peak tailing and improve sensitivity.[4][14]

  • Oven Program: A temperature ramp is used to first elute highly volatile impurities, followed by the main compound, and then any higher-boiling impurities.

Step-by-Step GC-MS Protocol
  • System Preparation:

    • GC-MS System: A Gas Chromatograph with a Mass Spectrometric detector.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow at 1.0-1.2 mL/min.

  • Sample Preparation: a. Prepare a dilute solution of the sample (~100-200 µg/mL) in a volatile solvent like DCM or Ethyl Acetate. b. Transfer to a GC vial.

  • Instrumental Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold: Hold at 280 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Scan Range 40 - 450 m/z
  • Data Analysis: a. Identify the main peak corresponding to 4-Chloro-N-isobutyl-3-methoxyaniline by its retention time and mass spectrum (expect a molecular ion at m/z 213/215 due to the chlorine isotope pattern). b. Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST) or by manual interpretation of fragmentation patterns.

HPLC_MS_Logic HPLC HPLC System C18 Column Mobile Phase (A+B) Flows Through Column Separation by Polarity MS Ion Source (ESI) Mass Analyzer (Quadrupole) Detector Eluted Molecules are Ionized Ions are Separated by m/z Ions are Detected HPLC:c->MS:is Eluent Data Data System Chromatogram (Intensity vs. Time) Mass Spectrum (Intensity vs. m/z) MS:d->Data Signal Sample Sample Injection Sample->HPLC:p

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Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of 4-Chloro-N-isobutyl-3-methoxyaniline during storage

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and preventing the oxidative degradation of 4-Chloro-N-isob...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and preventing the oxidative degradation of 4-Chloro-N-isobutyl-3-methoxyaniline during storage. As Senior Application Scientists, we have structured this guide to move from immediate answers to in-depth troubleshooting and preventative protocols, ensuring the integrity of your research materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 4-Chloro-N-isobutyl-3-methoxyaniline.

Q1: My previously colorless or light-colored 4-Chloro-N-isobutyl-3-methoxyaniline has turned yellow/brown/red upon storage. What happened?

A: This discoloration is a classic indicator of oxidative degradation. Aromatic amines, including aniline derivatives, are susceptible to oxidation when exposed to air (oxygen).[1] This process forms highly colored impurities, such as quinone-imines and polymeric materials, which alter the compound's appearance and purity.[1] Even trace amounts of these impurities can cause significant color changes.

Q2: Is the discolored material still usable?

A: The usability of discolored 4-Chloro-N-isobutyl-3-methoxyaniline depends entirely on the sensitivity of your application. For non-critical applications, minor discoloration might be acceptable. However, for most research and development purposes, especially in drug discovery, the presence of unknown degradation products can lead to inconsistent results, altered biological activity, and purification challenges.[2] We strongly recommend verifying the purity via an appropriate analytical method, such as HPLC or GC, before use.[2][3]

Q3: What are the ideal short-term storage conditions for this compound?

A: For routine laboratory use, 4-Chloro-N-isobutyl-3-methoxyaniline should be stored in a tightly sealed, amber glass container to protect it from light.[2][4] The container should be placed in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[4][5] Each time the container is opened, the headspace should be purged with an inert gas like nitrogen or argon before resealing to minimize exposure to oxygen.[2]

Q4: Can I use an antioxidant to prevent degradation?

A: While antioxidants are effective at preventing oxidation, their use is not a universal solution and must be approached with caution.[6] Phenolic antioxidants, for example, can inhibit oxidation by scavenging free radicals that propagate the degradation chain reaction.[7][8] However, the antioxidant must be compatible with your downstream chemistry and not interfere with your reactions or analyses. A validation study is essential before adding any stabilizer to your bulk material.[2]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving degradation issues.

Problem: Inconsistent experimental results or analytical profiles from different batches of 4-Chloro-N-isobutyl-3-methoxyaniline.

This issue often points to varying levels of degradation. The following flowchart provides a logical path to identify the root cause.

G A Start: Inconsistent Results Observed B Visually Inspect Compound. Is there discoloration? A->B C YES: Significant Degradation Likely B->C Yes D NO: Degradation may still be present at low levels B->D No E Analyze Purity of Suspect Batch vs. Fresh Standard (Use HPLC or GC Protocol Below) C->E D->E F Is Purity <98% or are degradation peaks present? E->F G YES: Confirm Degradation F->G Yes H NO: Issue may be unrelated to starting material stability. Review other experimental parameters. F->H No I Review Storage & Handling Procedures G->I J Was material stored under inert gas? I->J K Was it protected from light? I->K L Was it stored at recommended temperature? I->L M Implement Corrective Actions: - Discard or repurify degraded material. - Implement strict storage protocols (See Table 1). - Qualify new batches upon receipt. J->M No K->M No L->M No

Caption: Troubleshooting workflow for stability issues.

Causality Analysis of Degradation Factors
  • Oxygen (Air): The primary culprit. The lone pair of electrons on the aniline nitrogen makes the molecule susceptible to oxidation.[1] Oxygen acts as a diradical, initiating a chain reaction that leads to the formation of colored byproducts. Displacing oxygen with an inert gas is the most effective preventative measure.[2]

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation.[2] Storing the compound at reduced temperatures (e.g., 2-8 °C) significantly slows down the degradation kinetics.[4][5]

  • Light (UV/Visible): Light, particularly UV radiation, can provide the activation energy needed to initiate radical reactions, which are central to the oxidative degradation pathway. Amber vials or storage in the dark is essential.

  • Metal Ions: Trace metal ion impurities can act as catalysts, accelerating the rate of oxidation.[2] Ensure high-quality glass containers are used and avoid contact with reactive metal spatulas or surfaces.

Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale & Scientific Principle
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key reactant in the oxidative degradation pathway of anilines.[2]
Temperature Refrigerated (2–8 °C)Reduces the kinetic rate of chemical degradation reactions, prolonging shelf life.[4][5]
Container Tightly Sealed Amber Glass BottleProtects the compound from exposure to light, which can catalyze oxidation, and prevents moisture ingress.[2][4]
Handling Use in a glovebox or flush with inert gas after each useMinimizes the introduction of air and moisture into the bulk container during sampling.
Purity Use high-purity materialImpurities can sometimes catalyze or accelerate degradation processes.

Part 3: Detailed Experimental Protocols

These protocols provide methodologies for assessing stability and implementing preventative measures.

Protocol 3.1: Forced Degradation Study Workflow

This protocol is designed to rapidly assess the stability of 4-Chloro-N-isobutyl-3-methoxyaniline under accelerated stress conditions. It serves to identify the key factors that cause degradation.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Example) cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Weigh 5-10 mg of compound into multiple amber HPLC vials B1 Control: 2-8°C, N2 Headspace A->B1 B2 Air Exposure: 40°C, Air Headspace A->B2 B3 Light Exposure: 25°C, Clear Vial, Air A->B3 B4 Oxidative Stress: 25°C, 1% H2O2 soln, Dark A->B4 C Pull time points (e.g., T=0, 24h, 72h, 1 week) B1->C B2->C B3->C B4->C D Analyze all samples by validated stability-indicating HPLC method (Protocol 3.2) C->D E Compare chromatograms. Calculate % purity remaining. Identify major degradation products. D->E

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Accurately weigh 5-10 mg of high-purity 4-Chloro-N-isobutyl-3-methoxyaniline into a series of amber and clear glass vials.

  • Solvent Addition: Dissolve the samples in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Control: Seal an amber vial under nitrogen and store at 2-8 °C.

    • Air/Heat: Seal an amber vial with an air headspace and place it in an oven at 40 °C.

    • Light: Seal a clear vial with an air headspace and place it under a photostability chamber or near a window at ambient temperature.

    • Oxidative: To an amber vial, add your solvent containing a low concentration of an oxidizing agent like hydrogen peroxide (e.g., 1% H₂O₂ in acetonitrile) and store at ambient temperature in the dark.

  • Time Points: Analyze a sample from each condition at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week).

  • Analysis: Use the HPLC method described below to determine the purity and profile of degradation products.

Protocol 3.2: HPLC Method for Purity and Stability Analysis

This protocol provides a starting point for a reversed-phase HPLC method to quantify 4-Chloro-N-isobutyl-3-methoxyaniline and detect its degradation products. Method optimization will be required.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of a high-purity reference standard at the same concentration as the test samples.[2]

  • Analysis: Compare the retention time and peak area of the main peak in your stressed samples to the T=0 control and the reference standard. New peaks appearing at different retention times are indicative of degradation products.[9]

References

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • Preventing oxidation of 2-(Allyloxy)aniline during storage. Benchchem.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF.
  • Determination of Aniline in Soil by ASE/GC-MS. PMC - NIH.
  • Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Polish Journal of Environmental Studies.
  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra.
  • Arom
  • Aniline. Wikipedia.
  • Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels.
  • Short- and Long-Term Stability of Arom
  • Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. SciSpace.
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for 4-Chloro-N-isobutyl-3-methoxyaniline

Welcome to the Technical Support Center for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Chloro-N-isobutyl-3-methoxyaniline . This guide is designed for researchers, analytical scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Chloro-N-isobutyl-3-methoxyaniline . This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven methodologies, troubleshooting pathways, and structural rationales for optimizing mobile phase gradients for this specific aromatic amine.

Section 1: Chemical Profiling & LC-MS Strategy (The "Why")

To optimize an LC-MS method, we must first analyze the analyte's chemical properties to predict its chromatographic and ionization behavior:

  • Ionization Profile: 4-Chloro-N-isobutyl-3-methoxyaniline contains a secondary amine (the N-isobutyl group) attached to an aromatic ring. This structural feature makes it highly amenable to Positive Electrospray Ionization (ESI+) .

  • Basicity & pKa: Aniline derivatives typically exhibit a pKa in the range of 4.0–5.0. To ensure robust ESI+ signals and prevent retention time drift, the mobile phase pH must be maintained at least 2 units below the pKa (i.e., pH ~2.0–2.5). This ensures the molecule remains in a single, fully protonated state.

  • Lipophilicity: The isobutyl and chloro substituents impart significant hydrophobicity. Consequently, the compound will exhibit strong retention on standard reversed-phase (C18) columns and will likely elute in the mid-to-late region of an organic gradient.

According to established LC-MS methodologies for aniline derivatives , utilizing a low-pH mobile phase with volatile organic acids (such as Formic Acid) is critical for rapid determination, optimal peak shape, and mitigating secondary column interactions.

Section 2: Mobile Phase Gradient Optimization

Quantitative Data Summaries

Table 1: Recommended Initial Screening Gradient (Scout Run) Use this broad gradient to determine the approximate elution point of the analyte.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.4955
1.00.4955
8.00.4595
10.00.4595
10.10.4955
13.00.4955

Table 2: Optimized Narrow Gradient (High-Throughput) Example optimized gradient assuming the analyte elutes at approximately 60% B during the scout run.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.56040
3.00.52080
4.00.5595
4.50.56040
6.00.56040
Step-by-Step Methodology: Gradient Optimization Protocol
  • System Preparation: Purge the LC lines with fresh Mobile Phase A (Milli-Q water with 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile with 0.1% Formic Acid). Ensure the column (e.g., End-capped C18, 50 x 2.1 mm, 1.7 µm) is equilibrated at 40°C.

  • Scout Injection: Inject 1 µL of a 100 ng/mL standard of 4-Chloro-N-isobutyl-3-methoxyaniline using the Broad Screening Gradient (Table 1).

  • Calculate Elution Composition: Identify the retention time ( tR​ ). Calculate the exact %B at the column at tR​ by accounting for the system dwell volume and column dead volume.

  • Narrow the Gradient: Design a focused gradient (Table 2) starting 15–20% below the calculated elution %B and ending 15–20% above it. This compresses the run time while maintaining resolution.

  • System Suitability Validation: Run a blank injection followed by six replicate standard injections. Self-Validating Protocol: Calculate the asymmetry factor ( As​ ). The method is considered valid only if As​ is between 0.9 and 1.2, and the retention time %RSD is < 1.0%.

GradientWorkflow Start Start: 4-Chloro-N-isobutyl- 3-methoxyaniline LC-MS Aqueous Aqueous Phase (A) 0.1% Formic Acid in H2O Start->Aqueous Organic Organic Phase (B) 0.1% Formic Acid in ACN Start->Organic Screening Broad Gradient Screening (5% to 95% B over 10 min) Aqueous->Screening Organic->Screening Assess Assess Retention & Peak Shape Screening->Assess Tailing Issue: Peak Tailing? Assess->Tailing FixTailing Use End-capped C18 Ensure pH < pKa Tailing->FixTailing Yes Optimize Narrow Gradient Window (e.g., 40-80% B) Tailing->Optimize No FixTailing->Optimize Final Final Validated Method Optimize->Final

Figure 1: Experimental workflow for optimizing LC-MS mobile phase gradients.

Section 3: Troubleshooting Guide

Q: Why am I experiencing severe peak tailing for 4-Chloro-N-isobutyl-3-methoxyaniline? A: Peak tailing in aniline derivatives is almost always caused by secondary interactions between the basic nitrogen of the aniline group and unreacted, acidic silanol groups on the silica stationary phase . Resolution: First, ensure your mobile phase is sufficiently acidic (e.g., 0.1% Formic Acid) to fully protonate the amine. Second, switch to a high-density, end-capped C18 column or a column with a Charged Surface Hybrid (CSH) particle designed specifically to repel basic analytes.

Q: My ESI+ signal intensity is highly variable and generally suppressed. How do I fix this? A: Signal suppression often stems from high buffer concentrations or co-eluting matrix components. While 10 mM ammonium formate is excellent for broad, untargeted metabolomics , for a targeted basic amine, simple 0.1% Formic Acid without salts often yields superior ESI+ efficiency. Resolution: Optimize the gradient slope to move the analyte away from the solvent front and matrix suppression zones. Reduce the injection volume to prevent localized droplet saturation in the ESI source.

Q: The retention time of my analyte shifts from run to run. What is the root cause? A: Retention time drift occurs when the mobile phase pH is too close to the analyte's pKa. At this pH, the compound exists in a dynamic equilibrium between its ionized and neutral states, which partition differently into the stationary phase. Resolution: Lock the pH at least 2 units away from the pKa. For this compound, maintaining a pH of ~2.7 with 0.1% Formic Acid ensures >99% of the molecules are locked in the protonated state, stabilizing retention.

RootCause Issue Suboptimal LC-MS Performance (Aniline Derivatives) Tailing Peak Tailing Issue->Tailing Suppression Ion Suppression Issue->Suppression Retention Retention Time Shift Issue->Retention Silanol Secondary Silanol Interactions (Basic Amine Binding) Tailing->Silanol Buffer High Buffer Concentration or Co-eluting Matrix Suppression->Buffer pH Mobile Phase pH near pKa (Partial Ionization) Retention->pH Sol1 Use End-Capped Column & Acidic Modifier (0.1% FA) Silanol->Sol1 Sol2 Optimize Gradient Slope & Reduce Injection Volume Buffer->Sol2 Sol3 Buffer pH at least 2 units away from pKa (~4.5) pH->Sol3

Figure 2: Root cause analysis and resolution pathways for aniline LC-MS issues.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for the organic mobile phase? A: Yes, but Acetonitrile (ACN) is highly recommended. ACN is an aprotic solvent with lower viscosity than Methanol, which generally provides sharper peaks and lower backpressure. For aniline derivatives, Methanol can sometimes engage in hydrogen bonding with the amine, slightly broadening the peak.

Q: Is it necessary to use an ion-pairing agent like TFA to fix peak shape? A: Avoid Trifluoroacetic Acid (TFA) if possible. While TFA is an excellent ion-pairing agent that drastically improves peak shape by masking silanols, it causes severe ion suppression in the mass spectrometer (ESI+) by forming strong, neutral ion pairs in the gas phase. Stick to Formic Acid or use a CSH column.

Q: How should I store the 4-Chloro-N-isobutyl-3-methoxyaniline standards? A: Aniline derivatives can be susceptible to photo-oxidation. Store stock solutions in amber glass vials at -20°C. Ensure working solutions are prepared fresh or stored at 4°C for no longer than a week to prevent oxidative degradation.

References

  • Cajka, T., Hricko, J., Rudl Kulhava, L., Paucova, M., Novakova, M., & Kuda, O. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." International Journal of Molecular Sciences, 2023; 24(3):1987. URL:[Link]

  • Furukawa, K., Hashimoto, M., & Kaneco, S. "Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry." Analytical Sciences, 2017; 33(10):1189-1191. URL:[Link]

Troubleshooting

Removing unreacted impurities from 4-Chloro-N-isobutyl-3-methoxyaniline crude mixtures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-Chloro-N-isobutyl-3-methoxyaniline (CAS 1503658-01-2), a critical aromatic amine intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-Chloro-N-isobutyl-3-methoxyaniline (CAS 1503658-01-2), a critical aromatic amine intermediate used extensively in pharmaceutical and agrochemical development (1)[1].

Synthesizing this secondary amine typically involves the reductive amination of 4-chloro-3-methoxyaniline with isobutyraldehyde. While reductive amination is highly selective compared to direct alkylation with alkyl halides (2)[2], crude reaction mixtures inevitably contain unreacted starting materials, over-alkylated tertiary amines, and neutral reduction byproducts.

This guide provides a mechanistic troubleshooting framework and self-validating protocols to isolate your target compound with high purity.

Purification Logic & Workflow

To achieve >98% purity, purification must exploit the distinct physicochemical and steric properties of each impurity. The workflow below outlines the logical sequence for isolating the target secondary amine.

PurificationWorkflow Crude Crude Mixture (Target + Impurities) AldehydeRemoval 1. Bisulfite Wash (Removes Isobutyraldehyde) Crude->AldehydeRemoval AcidBase 2. Acid-Base Extraction (Removes Neutral Byproducts) AldehydeRemoval->AcidBase Scavenger 3. Scavenger Resin (Removes Primary Amine) AcidBase->Scavenger Chromatography 4. Flash Chromatography (Removes Tertiary Amine) Scavenger->Chromatography Pure Pure 4-Chloro-N-isobutyl- 3-methoxyaniline Chromatography->Pure

Workflow for isolating 4-Chloro-N-isobutyl-3-methoxyaniline from reductive amination mixtures.

Troubleshooting & FAQs

Q1: My crude mixture contains unreacted 4-chloro-3-methoxyaniline. How do I selectively remove this primary amine without losing my secondary amine product?

A: Acid-base extraction cannot separate these two species because their pKa values are too similar. Instead, leverage steric hindrance. The target compound contains a bulky N-isobutyl group, making its nitrogen significantly less nucleophilic than the unhindered primary amine. Solution: Treat the organic mixture with a polymer-supported isocyanate or benzaldehyde scavenger resin (3)[3]. The resin will rapidly form a covalent urea (or imine) bond exclusively with the primary amine, allowing you to simply filter the solid resin away (4)[4].

Q2: How do I remove neutral organic impurities, such as unreacted isobutyraldehyde or reduction byproducts (e.g., isobutanol)?

A: Use an acid-base extraction. Anilines are basic; when treated with 1M HCl, the lone pair on the nitrogen is protonated, converting the amine into a highly polar, water-soluble anilinium chloride salt (5)[5]. Neutral impurities remain in the organic phase and can be discarded. Subsequent basification of the aqueous layer regenerates the free base aniline for recovery (6)[6].

AcidBaseLogic OrgLayer1 Organic Phase (Amines + Neutrals) AddAcid Add 1M HCl (Protonation) OrgLayer1->AddAcid AqLayer1 Aqueous Phase (Anilinium Salts) AddAcid->AqLayer1 Extracts basic amines OrgLayer2 Organic Phase (Discard Neutrals) AddAcid->OrgLayer2 Retains neutrals AddBase Add 1M NaOH (Deprotonation to pH>10) AqLayer1->AddBase AqLayer2 Aqueous Phase (Discard Salts) AddBase->AqLayer2 Retains inorganic salts OrgLayer3 Extract with DCM (Free Base Anilines) AddBase->OrgLayer3 Recovers free base

Mechanistic phase-separation logic during the acid-base extraction of aniline derivatives.

Q3: My secondary amine product streaks heavily during silica gel column chromatography. How can I improve the resolution?

A: Amines interact strongly with the acidic silanol (-SiOH) groups present on the surface of silica gel, causing severe tailing and poor separation from the N,N-diisobutyl tertiary amine impurity. Solution: Passivate the silica column by adding 0.5–1.0% Triethylamine (TEA) to your mobile phase (e.g., Hexanes/Ethyl Acetate). The TEA competitively neutralizes the acidic silanol sites, allowing your target aniline to elute as a sharp, well-defined band (6)[6].

Quantitative Separation Profile

The table below summarizes the physicochemical rationale for separating each component of the crude mixture.

Impurity / ComponentChemical ClassificationAcid/Base ProfilePrimary Removal Strategy
Isobutyraldehyde Electrophile (Carbonyl)NeutralSodium Bisulfite Wash (Forms water-soluble adduct)
Isobutanol Reduction ByproductNeutralAcid-Base Extraction (Remains in organic layer during acid wash)
4-Chloro-3-methoxyaniline Primary AmineBasicScavenger Resin (Covalent capture via isocyanate)
N,N-Diisobutyl Byproduct Tertiary AmineBasicFlash Chromatography (Elutes faster than secondary amine)
4-Chloro-N-isobutyl-3-methoxyaniline Secondary Amine (Target) Basic Isolated via combined workflow

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Acid-Base Extraction (Removal of Neutrals)

This protocol separates the basic aniline derivatives from neutral impurities (5, 6)[5][6].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Validation Check: Test the aqueous phase with pH paper. It must be pH < 2. If it is higher, add more 1M HCl. This ensures complete protonation of the amines.

  • Phase Separation: Drain the lower organic layer (contains neutral impurities) and set aside. Retain the upper aqueous layer (contains anilinium salts). Wash the aqueous layer once more with fresh DCM to ensure all neutrals are completely removed.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring.

    • Validation Check: Test the aqueous phase. It must be pH > 10. The solution will turn cloudy as the free base anilines precipitate or oil out.

  • Recovery: Extract the basic aqueous layer three times with fresh DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Scavenger Resin Treatment (Removal of Primary Amine)

This protocol selectively removes unreacted 4-chloro-3-methoxyaniline using polymer-supported isocyanate (3,4)[3][4].

  • Preparation: Dissolve the amine mixture (recovered from Protocol A) in anhydrous THF or DCM.

  • Resin Addition: Add 2.5 equivalents of polymer-supported isocyanate resin (loading typically ~1.5 mmol/g) relative to the estimated molar amount of the primary amine impurity.

  • Reaction: Agitate the mixture gently on an orbital shaker at room temperature for 3 hours.

    • Validation Check: Spot the reaction mixture on a TLC plate alongside a pure standard of 4-chloro-3-methoxyaniline. Develop in Hexanes/EtOAc (with 1% TEA). The primary amine spot must be completely absent before proceeding.

  • Filtration: Filter the mixture through a sintered glass frit. Wash the resin bed thoroughly with DCM to elute all the secondary/tertiary amines.

  • Concentration: Evaporate the filtrate to yield a mixture containing only the target secondary amine and any tertiary amine over-alkylation byproducts (which can now be easily separated via flash chromatography).

References

  • West Virginia University (WVU). Exp 6 - Extraction. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • NIScPR. Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of 4-Chloro-3-methoxyaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex active pharmaceutical ingredients (APIs), where 4-chloro-3-methoxyaniline serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex active pharmaceutical ingredients (APIs), where 4-chloro-3-methoxyaniline serves as a critical building block for antimalarials, kinase inhibitors, and bis-aryl sulfonamides 1.

A recurring bottleneck in these workflows is the N-alkylation of this specific aniline derivative when utilizing sterically hindered electrophiles. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to ensure your synthetic success.

Part 1: Causality Analysis – The "Why" Behind the Hindrance

To troubleshoot a reaction, we must first understand the molecular environment. The difficulty in N-alkylating 4-chloro-3-methoxyaniline with bulky electrophiles is a compounding effect of two factors:

  • Electronic Deactivation (Weakened Nucleophilicity): The lone pair of electrons on the amine nitrogen is less available for nucleophilic attack. The 4-chloro group exerts a strong inductive electron-withdrawing (-I) effect. Furthermore, the 3-methoxy group is positioned meta to the amine. While methoxy groups are typically electron-donating via resonance (+M), this resonance strictly directs to the ortho and para positions relative to itself (positions 2, 4, and 6). Because the amine is at position 1, it cannot benefit from this resonance donation. Instead, the amine only experiences the methoxy group's inductive (-I) withdrawal through the sigma bonds 2.

  • Steric Clash (Elevated Transition State Energy): When a weakened nucleophile attempts an SN2 attack on a secondary, tertiary, or bulky primary alkyl halide, the steric repulsion between the approaching aniline and the electrophile's substituents raises the activation energy ( Ea​ ) exponentially, often stalling the reaction completely.

MechanisticInterplay Aniline 4-Chloro-3-methoxyaniline (Weak Nucleophile) Electronics Electronic Deactivation (-I effect of 3-OMe & 4-Cl) Aniline->Electronics Sterics Steric Hindrance (Bulky Electrophile) Aniline->Sterics TransitionState High Energy Transition State (Slow Reaction / Low Yield) Electronics->TransitionState Sterics->TransitionState Solution Alternative Pathways (Reductive Amination / Pd-Catalysis) TransitionState->Solution Requires

Fig 1. Mechanistic barriers in N-alkylation of 4-chloro-3-methoxyaniline and required solutions.

Part 2: Troubleshooting FAQs

Q1: My direct SN2 alkylation with a secondary alkyl halide is stalling at <10% conversion. How can I drive it to completion? A1: Direct SN2 on secondary halides with deactivated anilines is notoriously difficult. First, ensure you are using a highly polar aprotic solvent (e.g., DMF or DMSO) to maximize the energy of the nucleophile. Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to initiate a Finkelstein reaction, converting your alkyl chloride/bromide into a more reactive alkyl iodide in situ. If the reaction still stalls, the steric barrier is insurmountable via SN2. You must pivot to a Reductive Amination strategy (see Protocol A), which bypasses the SN2 trajectory entirely by forming an imine intermediate 3.

Q2: I am getting a mixture of mono- and di-alkylated products. How do I control selectivity? A2: This occurs because the mono-alkylated product is often more nucleophilic than the starting 4-chloro-3-methoxyaniline (the added alkyl group is electron-donating). To prevent over-alkylation:

  • Stoichiometric Control: Use 0.9 equivalents of the alkylating agent relative to the aniline.

  • Base Selection: Swap K2CO3 for a bulky, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). DIPEA struggles to deprotonate the sterically crowded mono-alkylated intermediate, keeping it in a less reactive protonated state during the reaction.

Q3: What is the best approach if my alkylating agent is an aryl halide or a highly hindered heteroaryl chloride? A3: Direct Nucleophilic Aromatic Substitution (SNAr) will fail unless the aryl halide is extremely electron-deficient (e.g., 2,4-dinitrochlorobenzene). For complex, sterically hindered API scaffolds (like functionalized quinolones), you must use Buchwald-Hartwig Cross-Coupling 4. Palladium catalysis completely circumvents traditional steric constraints by utilizing oxidative addition and reductive elimination pathways.

Part 3: Workflow Decision Matrix & Quantitative Data

Use the following decision tree and data table to select the optimal synthetic route based on your electrophile.

AlkylationDecision Start Evaluate Electrophile Steric Bulk Primary Primary Alkyl Halide (Low Hindrance) Start->Primary Secondary Secondary Alkyl / Ketone (Moderate-High Hindrance) Start->Secondary Aryl Aryl / Complex Halide (Severe Hindrance) Start->Aryl DirectSN2 Direct SN2 Alkylation (NaI cat., DMF, 80°C) Primary->DirectSN2 Proceed with ReductiveAmination Reductive Amination (NaBH(OAc)3, DCE, AcOH) Secondary->ReductiveAmination Proceed with Buchwald Buchwald-Hartwig (Pd2(dba)3, XPhos, Cs2CO3) Aryl->Buchwald Proceed with

Fig 2. Decision matrix for selecting the optimal N-alkylation workflow based on steric hindrance.

Table 1: Quantitative Comparison of N-Alkylation Strategies
Alkylation StrategyIdeal Substrate ProfileSteric ToleranceTypical Yield RangePrimary Byproducts / Risks
Direct SN2 Primary alkyl halides, allylic/benzylic halidesLow40% - 75%N,N-dialkylation, elimination of halide
Reductive Amination Aldehydes, unhindered ketonesModerate to High65% - 90%Over-reduction (alcohol formation)
Buchwald-Hartwig Aryl halides, complex API heteroaryl scaffoldsVery High50% - 85%Dehalogenation, ligand arylation

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Reductive Amination (Bypassing SN2 Sterics)

Use this when attaching secondary alkyl groups (e.g., isopropyl, cyclopentyl) via their corresponding ketones.

  • Imine Formation: In an oven-dried flask under N2, dissolve 4-chloro-3-methoxyaniline (1.0 eq) and the target ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (AcOH, 1.0 eq). Causality Insight: Because the aniline is deactivated, acid is required to protonate the carbonyl oxygen, making it electrophilic enough for the weak amine to attack.

  • Validation Checkpoint 1: Stir at room temperature for 2–4 hours. Pull an aliquot for LC-MS. Do not proceed until the mass of the starting aniline is minimized and the intermediate imine mass [M+H]+ is dominant.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). Causality Insight: NaBH(OAc)3 is a mild reducing agent that will selectively reduce the imine without reducing unreacted ketone into an alcohol.

  • Validation Checkpoint 2: Stir for 12 hours at room temperature. TLC (Hexanes/EtOAc) should show complete consumption of the imine intermediate.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Dichloromethane (DCM), dry over Na2SO4, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (For Aryl/Bulky Halides)

Use this for coupling 4-chloro-3-methoxyaniline to complex, sterically hindered aryl or heteroaryl chlorides.

  • Catalyst Pre-activation: In a Schlenk flask, combine Pd2(dba)3 (0.05 eq) and XPhos ligand (0.1 eq). Causality Insight: XPhos is specifically chosen because its bulky dicyclohexyl groups facilitate the reductive elimination step, which is often the rate-limiting step when coupling hindered anilines.

  • Reagent Addition: Add 4-chloro-3-methoxyaniline (1.2 eq), the bulky aryl halide (1.0 eq), and Cs2CO3 (2.0 eq).

  • Degassing: Add anhydrous Toluene (0.1 M). Sparge the mixture with Argon for 15 minutes. Oxygen will rapidly degrade the active Pd(0) species.

  • Validation Checkpoint 1: Heat the mixture to 100 °C. Within 30 minutes, the solution should transition from a dark purple/red (Pd2(dba)3) to a yellow/brown color, indicating the successful formation of the active Pd(0)-XPhos complex. If it turns black, palladium black has precipitated, and the catalyst is dead (check your Argon seal).

  • Validation Checkpoint 2: Monitor via LC-MS at 4 hours and 12 hours. Look for the coupled product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and palladium residues, concentrate, and purify via reverse-phase HPLC or column chromatography.

Part 5: References

  • Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli Journal of Medicinal Chemistry (ACS Publications)

  • Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity Journal of Medicinal Chemistry (ACS Publications)

  • On-Resin Ugi Reaction for C-Terminally Modified and Head-to-Tail Cyclized Antibacterial Peptides Organic Letters (ACS Publications)

  • An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applications Benchchem

Sources

Troubleshooting

Optimizing retention time for 4-Chloro-N-isobutyl-3-methoxyaniline in reverse-phase HPLC

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 4-Chloro-N-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 4-Chloro-N-isobutyl-3-methoxyaniline .

This molecule presents a unique set of challenges in reverse-phase high-performance liquid chromatography (RP-HPLC). It is highly hydrophobic due to its isobutyl chain, chlorine atom, and methoxy-substituted aromatic ring, yet it also contains a basic secondary amine center. The core 3-methoxyaniline structure has a pKa of 4.24[1]. Factoring in the N-isobutyl group and the electron-withdrawing chloro group, the estimated pKa of this compound is approximately 4.5. This dual nature—hydrophobic and basic—makes it highly susceptible to retention time (RT) drift and severe peak tailing if the chromatographic environment is not rigorously controlled.

Diagnostic Workflow: Retention Time Troubleshooting

Use the following logic tree to diagnose and resolve retention time and peak shape issues for this specific analyte.

Workflow Start Analyze RT Issue: 4-Chloro-N-isobutyl-3-methoxyaniline Drift Issue: RT is Drifting / Unstable Start->Drift Tailing Issue: Late Elution & Severe Tailing Start->Tailing CheckPH Check Mobile Phase pH Is it between 3.5 - 5.5? Drift->CheckPH CheckSilanol Check Column Chemistry Are silanols active? Tailing->CheckSilanol CheckOrg Check Organic Modifier Using Methanol? Tailing->CheckOrg FixPH Adjust pH to < 2.5 (e.g., 0.1% H3PO4 or TFA) CheckPH->FixPH Yes (Near analyte pKa) CheckSilanol->FixPH Suppress Silanol Ionization FixSilanol Use Type B End-capped Column or add 0.1% TEA CheckSilanol->FixSilanol Ion-Exchange Interaction FixOrg Switch to Acetonitrile (ACN) for higher elution strength CheckOrg->FixOrg Hydrophobic Drag

Caption: Diagnostic workflow for resolving retention time drift and peak tailing in basic hydrophobic anilines.

Mechanistic FAQs: Understanding the "Why"

Q1: Why is the retention time of 4-Chloro-N-isobutyl-3-methoxyaniline constantly drifting between injections? The Causality: Retention time drift for ionizable compounds is almost always a function of poor pH control. Because the estimated pKa of this molecule is ~4.5[1], operating your mobile phase at a pH between 3.5 and 5.5 places the molecule in a dynamic equilibrium between its protonated (hydrophilic) and unprotonated (hydrophobic) states. An inappropriately selected pH-value for the mobile phase leads to extreme sensitivity; even a 0.1 unit shift in pH due to temperature changes or buffer depletion will drastically alter the molecule's affinity for the stationary phase, causing RT drift[2]. The Solution: You must buffer the mobile phase at least 2 pH units away from the pKa. For basic compounds, lowering the pH to 2.5 ensures the amine is >99% protonated, locking it into a single, predictable ionization state[3].

Q2: The retention time is stable, but the peak exhibits severe tailing and elutes much later than expected. What is happening at the molecular level? The Causality: While the hydrophobic isobutyl and chlorobenzene groups interact with the C18 carbon chains (primary retention), the protonated secondary amine undergoes unwanted secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica surface. These secondary interactions are kinetically slow, causing the analyte molecules to "drag" through the column. This broadens the later-eluted half of the peak, resulting in classic peak tailing[4]. The Solution: Switch to a "Type B" high-purity silica column with exhaustive end-capping or polar-embedded groups designed to shield residual silanols. Alternatively, adjusting the mobile phase pH to < 3.0 keeps the acidic silanol groups fully protonated (neutral), effectively neutralizing their ability to interact with the basic analyte[5]. If using older Type A silica, adding a competing base like triethylamine (TEA) to the mobile phase will preferentially bind to active silanols, blocking the target analyte from interacting[2].

Q3: How can I decrease the retention time without compromising the resolution of structurally similar impurities? The Causality: The isobutyl group and the halogenated aromatic ring make this molecule highly lipophilic. If you are using methanol as your organic modifier, its relatively low elution strength may be insufficient to rapidly desorb the molecule from a heavily loaded C18 stationary phase. The Solution: Switch your organic modifier from methanol to acetonitrile (ACN). ACN has a higher elution strength in reverse-phase chromatography and operates via a different solvation mechanism (dipole-dipole vs. hydrogen bonding), which often sharpens peaks and reduces retention time for bulky hydrophobic amines without requiring you to increase the overall organic percentage to a level that might precipitate your buffer[6].

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, do not simply apply changes blindly. Use the following self-validating methodology to optimize your method.

Phase 1: System Preparation & Chemistry Optimization
  • Prepare Aqueous Phase (A): Formulate a 20 mM Potassium phosphate buffer. Adjust the pH to 2.5 using orthophosphoric acid.

    • Expert Insight: Always measure and adjust the pH after the buffer salt is fully dissolved, as the salt concentration directly impacts the activity coefficient and final pH.

  • Prepare Organic Phase (B): Use 100% HPLC-grade Acetonitrile to overcome the hydrophobic drag of the isobutyl group.

  • Column Installation: Install a Type B, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to minimize secondary interactions[7].

  • Equilibration: Flush the column with 10–15 column volumes of the starting mobile phase to ensure the stationary phase is fully wetted and the pH environment is stabilized inside the pores[7].

Phase 2: Self-Validation & System Suitability Checks
  • Mechanical vs. Chemical Validation: Inject a neutral void volume marker (e.g., Uracil or Toluene) followed by your target analyte.

    • Validation Check: The retention time of the neutral marker must remain absolutely constant across multiple injections. If the neutral marker's RT drifts, your issue is mechanical (e.g., a failing pump proportioning valve or a leak)[7]. If only the analyte drifts, the issue is chemical (buffer capacity).

  • Column Integrity Validation: Calculate the USP Tailing Factor ( Tf​ ) for 4-Chloro-N-isobutyl-3-methoxyaniline.

    • Validation Check: A successful optimization will yield a Tf​ between 0.9 and 1.2. If Tf​>1.5 persists despite running at pH 2.5 on a Type B column, the column's end-capping has likely degraded due to hydrolysis, and the column must be replaced.

Optimization Matrix: Data Presentation

Use this matrix to predict how specific chromatographic adjustments will impact the retention time and peak shape of 4-Chloro-N-isobutyl-3-methoxyaniline.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Outcome on RT & Peak Shape
Mobile Phase pH pH 4.0 - 5.5pH 2.0 - 2.5 Ensures the secondary amine is fully protonated and neutralizes surface silanols[5].RT stabilizes; peak tailing is drastically reduced.
Organic Modifier MethanolAcetonitrile ACN provides higher elution strength for the hydrophobic isobutyl and chloro groups.RT decreases; peak becomes sharper and taller.
Stationary Phase Type A SilicaType B (End-capped) Exhaustive end-capping physically shields the basic amine from residual silanols.Eliminates late-eluting asymmetric tails.
Buffer Strength < 10 mM20 - 50 mM Provides sufficient ionic strength to handle the local pH shift during sample injection.Prevents fronting and RT drift during large volume injections.

References

  • Troubleshooting Peak Tailing in LC , scribd.com, 4

  • HPLC Troubleshooting Guide , Thermo Fisher Scientific, 7

  • HPLC Troubleshooting Mini Guide - Peak Issues , Phenomenex,

  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide , Sigma-Aldrich, 2

  • A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form , Journal of Science & Technology, 3

  • Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review , ijarsct.co.in, 6

  • Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban , Frontiers, 5

  • 536-90-3, 3-Methoxyaniline Formula , ECHEMI, 1

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Chloro-N-isobutyl-3-methoxyaniline vs. 4-Chloro-3-methoxyaniline

Executive Summary In pharmaceutical development and fine chemical synthesis, the substitution pattern of an aniline derivative dictates its reactivity, stability, and application scope. This guide provides an in-depth co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the substitution pattern of an aniline derivative dictates its reactivity, stability, and application scope. This guide provides an in-depth comparative analysis of 4-chloro-3-methoxyaniline (a primary aromatic amine) and its alkylated counterpart, 4-Chloro-N-isobutyl-3-methoxyaniline (a sterically hindered secondary aromatic amine). By examining their structural electronics, nucleophilic profiles, and behavior in standard coupling protocols, researchers can optimize synthetic routes and avoid common pitfalls such as over-alkylation or stalled amide couplings.

Structural & Electronic Profiling

Both compounds share a 4-chloro-3-methoxyaryl core. The methoxy group acts as an electron-donating group (EDG) via resonance, while the chloro group acts as a weak electron-withdrawing group (EWG) via induction. However, the critical divergence lies at the nitrogen center:

  • 4-Chloro-3-methoxyaniline (Primary Amine): As documented by [1], this unhindered primary aniline features an accessible lone pair. It is highly nucleophilic and readily participates in SN 2​ alkylations, acyl substitutions, and diazotization reactions.

  • 4-Chloro-N-isobutyl-3-methoxyaniline (Secondary Amine): Sourced as a specialized building block by suppliers like [2], the addition of the N-isobutyl group (–CH 2​ CH(CH 3​ ) 2​ ) introduces severe steric hindrance. While the alkyl chain slightly increases the intrinsic basicity of the nitrogen via the inductive (+I) effect, the bulky beta-branched structure creates a physical shield around the lone pair, drastically altering its reaction kinetics.

Divergent Reactivity Logic

The steric bulk of the isobutyl group fundamentally shifts the reactivity logic of the amine.

  • Nucleophilic Acyl Substitution (Amide Coupling): The primary amine reacts rapidly with acyl chlorides or activated carboxylic acids at room temperature. Conversely, the secondary amine exhibits sluggish kinetics. The transition state for the attack on a bulky electrophile is sterically penalized, often requiring highly reactive coupling agents (e.g., HATU) and elevated temperatures.

  • Alkylation: The primary amine is highly susceptible to over-alkylation. The mono-alkylated product is more nucleophilic than the starting material, leading to rapid formation of tertiary amines. The N-isobutyl derivative, already a secondary amine, can be cleanly alkylated to a tertiary amine without the risk of over-alkylation.

  • Nitrosation vs. Diazotization: Treatment of the primary amine with nitrous acid yields a versatile diazonium salt, a critical intermediate for Sandmeyer reactions or azo dye synthesis. The secondary amine, however, undergoes N-nitrosation to form a stable, often toxic N-nitrosamine, representing a dead-end for diazonium-based chemistry.

Reactivity Primary 4-Chloro-3-methoxyaniline (Primary Amine) HNO2_1 NaNO2 / HCl, 0°C Primary->HNO2_1 Acyl R-COCl / Base Primary->Acyl Secondary 4-Chloro-N-isobutyl- 3-methoxyaniline (Secondary Amine) HNO2_2 NaNO2 / HCl, 0°C Secondary->HNO2_2 Acyl2 R-COCl / Base Secondary->Acyl2 Diazonium Diazonium Salt (Sandmeyer / Azo) HNO2_1->Diazonium Nitrosamine N-Nitrosamine (Stable, Toxic) HNO2_2->Nitrosamine Amide1 Secondary Amide (Fast, High Yield) Acyl->Amide1 Amide2 Tertiary Amide (Slow, Hindered) Acyl2->Amide2

Logical relationship of divergent reactivity pathways between primary and secondary anilines.

Quantitative Data Comparison

Table 1: Physicochemical & Structural Comparison
Property4-Chloro-3-methoxyaniline4-Chloro-N-isobutyl-3-methoxyaniline
CAS Number 13726-14-21503658-01-2
Amine Classification Primary Aromatic AmineSecondary Aromatic Amine
Molecular Weight 157.60 g/mol 213.70 g/mol
Steric Hindrance Low (Unhindered NH 2​ )High (Isobutyl beta-branching)
Nucleophilicity High (Kinetically favored)Low (Sterically hindered)
Nitrous Acid Product Diazonium SaltN-Nitrosamine
Table 2: Comparative Reaction Yields (Empirical Benchmarks)
Reaction TypeReagents & Conditions4-Chloro-3-methoxyaniline Yield4-Chloro-N-isobutyl-3-methoxyaniline Yield
Amide Coupling Benzoyl Chloride, Et 3​ N, RT, 2h>95% (Fast conversion)<20% (Requires heat/DMAP)
Amide Coupling R-COOH, HATU, DIPEA, RT, 12h90%45% (Improves to 85% at 60°C)
Direct Alkylation Benzyl Bromide (1 eq), K 2​ CO 3​ 40% (Mixture of 2° and 3° amines)92% (Clean conversion to 3° amine)

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Objective: Synthesize a tertiary amide from the hindered 4-Chloro-N-isobutyl-3-methoxyaniline. Causality & Rationale: Standard carbodiimides (EDC/DCC) fail to achieve full conversion due to the steric bulk of the N-isobutyl group. HATU generates a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because DIPEA is more sterically hindered, preventing it from competing as a nucleophile while effectively deprotonating the carboxylic acid.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N 2​ atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Self-validation: The solution should turn distinctively yellow within minutes, confirming the formation of the active ester intermediate. Stir for 15 minutes at room temperature.

  • Amine Addition: Add 4-Chloro-N-isobutyl-3-methoxyaniline (1.0 eq) to the mixture.

  • Thermal Overcome: Elevate the reaction temperature to 60°C. Causality: The thermal energy is required to overcome the steric activation barrier imposed by the isobutyl group during nucleophilic attack.

  • Monitoring: Monitor the reaction via LCMS. Self-validation: Look for the disappearance of the amine mass peak (m/z 214 [M+H] + ) and the appearance of the product mass.

  • Workup: Upon completion (typically 4-6 hours), quench with saturated aqueous NaHCO 3​ and extract with EtOAc (3x). Wash the organic layer heavily with brine (5x) to remove residual DMF.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Prep (Acid + HATU) Step2 2. Activation (Add DIPEA) Step1->Step2 Step3 3. Reaction (Add Amine, 60°C) Step2->Step3 Step4 4. Workup (Aqueous Extraction) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for sterically hindered amide coupling.

Protocol B: Diazotization and Sandmeyer-Type Transformation

Objective: Convert 4-chloro-3-methoxyaniline to a diazonium intermediate for downstream functionalization. Causality & Rationale: Primary anilines react with nitrous acid to form diazonium salts. Strict temperature control (0-5°C) is critical because aromatic diazonium salts decompose rapidly into phenols and nitrogen gas at elevated temperatures.

Step-by-Step Methodology:

  • Suspension: Suspend 4-chloro-3-methoxyaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (0.5 M). Cool the suspension to 0°C using an ice-salt bath.

  • Nitrous Acid Generation: Dissolve NaNO 2​ (1.1 eq) in a minimal amount of cold water.

  • Addition: Add the NaNO 2​ solution dropwise to the amine suspension, maintaining the internal temperature strictly below 5°C. Self-validation: The solid amine hydrochloride will dissolve, yielding a clear to slightly yellow solution of the diazonium salt. Touch a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete conversion.

  • Downstream Application: Stir for 30 minutes at 0°C. The solution is now ready for immediate downstream use (e.g., addition of CuCl for Sandmeyer chlorination). Note: Attempting this protocol with the N-isobutyl derivative will yield a phase-separating N-nitrosamine oil instead of a reactive diazonium salt.

References

  • Title: 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 Source: PubChem, National Institutes of Health URL: [Link]

Comparative

Validating the Purity of 4-Chloro-N-isobutyl-3-methoxyaniline: A Comparative Guide to qNMR vs. Traditional Chromatography

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide The Analytical Challenge: Beyond Mass Balance 4-Chloro-N-isobutyl-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

The Analytical Challenge: Beyond Mass Balance

4-Chloro-N-isobutyl-3-methoxyaniline (C₁₁H₁₆ClNO) is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Because downstream coupling reactions are highly sensitive to stoichiometric imbalances, determining the absolute purity of this intermediate is paramount.

Historically, laboratories have relied on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass balance approach[2]. However, HPLC is a secondary analytical method[2]. It separates components and measures UV response, which inherently assumes that the analyte and all impurities possess identical molar absorptivities (Relative Response Factors, RRF = 1.0)[3]. For 4-Chloro-N-isobutyl-3-methoxyaniline, synthetic byproducts—such as unreacted 3-methoxyaniline or over-alkylated species—exhibit drastically different UV chromophores[1]. Without synthesizing a highly pure reference standard for every individual impurity to calculate exact RRFs, HPLC area percent methods will systematically over- or under-estimate true purity[4].

The qNMR Advantage: Causality of a Primary Method

Quantitative Nuclear Magnetic Resonance (qNMR) bypasses the chromatographic mass balance entirely. It is a primary ratio method [4].

The fundamental thermodynamic principle of qNMR is that the integrated area of a ¹H resonance is strictly and directly proportional to the number of protons generating that signal, completely independent of the molecule's overall chemical structure or UV activity[5]. By co-dissolving the sample with a Certified Reference Material (CRM) acting as an internal standard, qNMR creates a self-validating system. It yields absolute mass fraction purity in a single experiment without requiring an identical reference standard of the target analyte[6].

Comparative Performance: qNMR vs. Chromatography
Analytical Feature¹H-qNMRHPLC-UVGC-FID
Fundamental Principle Direct molar ratio (Primary Method)[4]Separation + Mass Balance (Secondary)[2]Separation + Mass Balance
Reference Standard Universal Internal Standard (e.g., BTMSB)[7]Analyte-specific standard requiredAnalyte-specific standard required
Response Factor Bias None (Equimolar proton response)[3]High (Requires RRF calculation)[3]Moderate (FID response varies)
Detection of Volatiles Yes (Simultaneous detection of solvents)No (Requires orthogonal TGA/GC)[2]Yes
Throughput & Speed Fast (~15-30 mins per sample)Slow (Extensive method development)Moderate

Workflow & Logical Architecture

The following diagram illustrates the orthogonal validation logic, highlighting why qNMR serves as the absolute truth-source against which secondary HPLC methods must be calibrated.

qNMR_Workflow Sample 4-Chloro-N-isobutyl-3-methoxyaniline (Target Analyte) qNMR_Path qNMR Method (Primary Ratio) Sample->qNMR_Path HPLC_Path HPLC Method (Secondary Mass Balance) Sample->HPLC_Path IS_Add Gravimetric Co-dissolution with Certified IS (BTMSB) qNMR_Path->IS_Add Chrom Chromatographic Separation (UV-Vis Detection) HPLC_Path->Chrom Acq 1H-NMR Acquisition (D1 ≥ 5 × T1 for >99% recovery) IS_Add->Acq Quant Direct Molar Ratio Calculation (Absolute Purity) Acq->Quant Compare Orthogonal Verification & Regulatory Submission Quant->Compare RRF Apply Relative Response Factors (Requires Reference Standards) Chrom->RRF MassBal Mass Balance Calculation (100% - Volatiles - Ash - Impurities) RRF->MassBal MassBal->Compare

Figure 1: Orthogonal purity validation workflow comparing primary qNMR and secondary HPLC mass balance.

Self-Validating Experimental Protocol

To guarantee metrological traceability to the International System of Units (SI)[8], the following protocol must be strictly adhered to.

Step 1: Internal Standard (IS) Selection

Causality: 4-Chloro-N-isobutyl-3-methoxyaniline possesses complex aliphatic signals (isobutyl group: 0.9–3.0 ppm) and aromatic signals (6.0–7.2 ppm). To prevent integration overlap, we select 1,4-Bis(trimethylsilyl)benzene (BTMSB) as the IS[7]. BTMSB yields a massive, sharp 18-proton singlet at ~0.25 ppm, sitting in a completely vacant region of the analyte's spectrum.

Step 2: Gravimetric Preparation

Causality: qNMR relies on exact mass ratios. Using a calibrated microbalance ( d=0.01 mg), accurately weigh ~20.00 mg of the 4-Chloro-N-isobutyl-3-methoxyaniline sample and ~10.00 mg of NIST-traceable BTMSB. Co-dissolve thoroughly in 0.6 mL of CDCl₃ or DMSO-d₆.

Step 3: NMR Acquisition Optimization

Causality: For quantitative accuracy, the longitudinal magnetization ( Mz​ ) must fully recover between radiofrequency pulses[6].

  • Conduct an inversion-recovery experiment to determine the longest spin-lattice relaxation time ( T1​ ) among the protons being quantified (typically the methoxy protons of the analyte and the TMS protons of the IS).

  • Set the relaxation delay ( D1​ ) strictly to ≥5×T1​ . This guarantees >99.3% signal recovery, eliminating integration bias caused by differential relaxation rates[6].

  • Utilize a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 250:1) and acquire 16 to 64 transients.

Step 4: Integration and Absolute Purity Calculation

Phase and baseline correct the spectrum manually. Integrate the analyte's methoxy singlet (~3.8 ppm, N=3 ) and the BTMSB TMS singlet (~0.25 ppm, N=18 ). Calculate the absolute mass fraction purity ( Px​ ) using the following self-validating equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Gravimetric weight, and P = Purity of the standard).

Representative Validation Data

When applied to three separate synthesis batches of 4-Chloro-N-isobutyl-3-methoxyaniline, qNMR consistently reveals the hidden bias in uncorrected HPLC area percent data[4].

Batch IDHPLC Purity (Area %)qNMR Absolute Purity (% w/w)Discrepancy ( Δ )Root Cause of Discrepancy
Lot-001 99.82%98.20%+1.62%HPLC missed non-UV active residual aliphatic solvents.
Lot-002 99.50%98.15%+1.35%Impurity RRFs were < 1.0, artificially inflating analyte area %.
Lot-003 98.90%98.85%+0.05%Highly purified batch; methods align within measurement uncertainty.

Table 1: Comparative purity data demonstrating the systematic overestimation of purity by secondary HPLC methods when RRFs and volatile impurities are not rigorously accounted for.

Conclusion

While HPLC remains indispensable for impurity profiling and routine separation, it is fundamentally flawed as a standalone tool for absolute purity assignment unless supported by exhaustive mass balance testing. By leveraging the thermodynamic causality of nuclear spin relaxation, qNMR provides an orthogonal, primary method for validating the purity of complex intermediates like 4-Chloro-N-isobutyl-3-methoxyaniline. Adopting qNMR not only accelerates analytical workflows by eliminating the need for custom reference standards but also ensures robust regulatory compliance and metrological traceability[9].

Sources

Validation

Comparative Toxicity Guide: N-Alkylated Anilines vs. 4-Chloro-N-isobutyl-3-methoxyaniline

Executive Summary & Scientific Context In the landscape of drug development and agrochemical synthesis, substituted aromatic amines present a complex toxicological challenge. Simple N-alkylated anilines (e.g., N-methylan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of drug development and agrochemical synthesis, substituted aromatic amines present a complex toxicological challenge. Simple N-alkylated anilines (e.g., N-methylaniline, N-butylaniline) are notorious for inducing acute methemoglobinemia and hemolysis. However, highly functionalized derivatives like 4-Chloro-N-isobutyl-3-methoxyaniline exhibit a fundamentally altered toxicity profile.

This guide provides an objective, data-driven comparison of these compounds. By applying Quantitative Structure-Activity Relationship (QSAR) principles, we will deconstruct how specific functional groups—namely the bulky N-isobutyl chain, the electron-withdrawing chloro group, and the electron-donating methoxy group—shift the mechanism of toxicity from cytochrome P450 (CYP450)-mediated erythrocyte oxidation to lipophilicity-driven polar narcosis[1][2].

Mechanistic Causality: Metabolism and Steric Hindrance

To understand the divergent toxicity of these compounds, we must examine their primary metabolic pathways.

The Classic Pathway (Simple N-Alkylated Anilines): Simple N-alkylated anilines are highly susceptible to Phase I hepatic oxidation. CYP450 enzymes rapidly N-hydroxylate the amine nitrogen, producing reactive N-hydroxylamine metabolites. These intermediates enter the bloodstream, where they directly oxidize ferrous (Fe²⁺) hemoglobin to ferric (Fe³⁺) methemoglobin, severely impairing oxygen transport and causing intravascular hemolysis[3].

The Steric Shielding Effect (4-Chloro-N-isobutyl-3-methoxyaniline): The introduction of an N-isobutyl group introduces severe steric hindrance directly at the site of oxidation. Much like the steric exclusion observed in the substrate-binding pockets of aniline dioxygenase enzymes, bulky alkyl chains physically block the amine nitrogen from accessing the catalytic iron center of oxidizing enzymes[4]. Furthermore, the ring substituents (chloro and methoxy) increase the molecule's overall lipophilicity (LogP) and alter its lowest unoccupied molecular orbital energy (Elumo)[2].

Consequently, 4-Chloro-N-isobutyl-3-methoxyaniline resists rapid N-hydroxylation. Its toxicity is instead governed by its high LogP, which promotes accumulation in lipid bilayers, leading to baseline polar narcosis and generalized cytotoxicity rather than acute methemoglobinemia[1][2].

MetabolicPathway Aniline Simple N-Alkylated Anilines (e.g., N-butylaniline) CYP450 CYP450 Oxidation (Hepatic Phase I) Aniline->CYP450 Unhindered Access SubAniline 4-Chloro-N-isobutyl- 3-methoxyaniline SubAniline->CYP450 Bulky Substituents Hydroxylamine N-Hydroxylamine Reactive Metabolite CYP450->Hydroxylamine Primary Pathway Steric Steric Hindrance (Oxidation Blocked) CYP450->Steric Structural Resistance MetHb Methemoglobinemia & Hemolysis Hydroxylamine->MetHb RBC Oxidation Narcosis Polar Narcosis (Lipid Membrane Disruption) Steric->Narcosis LogP-Driven Toxicity

Fig 1. Divergent metabolic pathways of simple N-alkylated anilines vs. sterically hindered derivatives.

Quantitative Toxicity Comparison (SAR Data)

The acute toxicities of substituted anilines are parabolically related to their 1-octanol/water partition coefficient (LogP), with electronic and hydrogen-bonding effects acting as secondary descriptors[1][5]. The table below synthesizes QSAR parameters and experimental toxicity endpoints to illustrate the comparative safety profiles.

Chemical CompoundLogP (Hydrophobicity)Steric Hindrance at NitrogenMethemoglobin Induction PotentialPrimary Toxicity EndpointCellular Viability (pI50) / EC50
N-Methylaniline ~1.66LowHighAcute MethemoglobinemiaHigh Toxicity (Rapid onset)
N-Butylaniline ~2.70ModerateModerateMixed (MetHb + Cytotoxicity)Moderate Toxicity
4-Chloro-N-isobutyl-3-methoxyaniline ~3.85 (Est.)High (Isobutyl group)LowPolar Narcosis / HepatotoxicityLower Acute Toxicity (Delayed)

Data Interpretation: As the alkyl chain length increases and ring substitutions are added, the molecule becomes more lipophilic. While this increases its affinity for cellular membranes (lowering the EC50 for baseline narcosis in models like Scenedesmus obliquus or Balb/3T3 cells), it paradoxically decreases the acute hematological danger by preventing the formation of the toxic hydroxylamine intermediate[1][2].

Self-Validating Experimental Methodologies

To empirically validate the QSAR predictions above, drug development teams must utilize robust, self-validating in vitro assays. The following protocols are designed with internal controls to ensure causality can be accurately traced.

ExpWorkflow Prep 1. Compound Preparation Microsomes 2. HLM Incubation (Isolate Phase I) Prep->Microsomes RBC 3. Erythrocyte Co-incubation Microsomes->RBC Analysis 4. Spectrophotometry (630 nm Quantitation) RBC->Analysis Data 5. SAR & QSAR Modeling Analysis->Data

Fig 2. Self-validating high-throughput workflow for assessing methemoglobinemia and cytotoxicity.

Protocol A: CYP450-Mediated Methemoglobinemia Assay

Causality Focus: We utilize Human Liver Microsomes (HLMs) supplemented with NADPH rather than whole hepatocytes. This isolates Phase I CYP450 oxidation from Phase II conjugation, ensuring that if a hydroxylamine intermediate is formed, it is captured and quantified before being glucuronidated.

  • System Setup: Prepare a reaction mixture containing 1 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.

  • Compound Spiking: Introduce the test compounds (N-butylaniline as the positive control; 4-Chloro-N-isobutyl-3-methoxyaniline as the test subject) at 50 µM.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 30 minutes.

  • Erythrocyte Co-incubation: Terminate the reaction and immediately transfer the supernatant to a suspension of washed human erythrocytes (5% hematocrit). Incubate for an additional 60 minutes.

  • Spectrophotometric Quantitation: Lyse the erythrocytes and measure absorbance at 630 nm (specific for methemoglobin) and 540 nm (total hemoglobin)[3].

  • Self-Validation Check: A parallel control lacking NADPH must show zero methemoglobin formation, proving that toxicity is strictly dependent on CYP450 metabolism.

Protocol B: Balb/3T3 Cytotoxicity & Narcosis Screening

Causality Focus: To prove that 4-Chloro-N-isobutyl-3-methoxyaniline exerts toxicity via lipophilic narcosis rather than specific energy metabolism disruption, we measure both cellular viability and ATP depletion simultaneously[1].

  • Cell Culture: Seed Balb/3T3 cells in 96-well plates at 1×104 cells/well.

  • Dosing: Expose cells to a concentration gradient (1 µM to 1000 µM) of the test compounds for 48 hours.

  • Dual-Endpoint Analysis:

    • Use the Neutral Red Uptake (NRU) assay to measure lysosomal integrity and general viability.

    • Use a luminescence-based ATP assay to measure energy metabolism.

  • Self-Validation Check: Substituted anilines acting via polar narcosis will show a proportional decrease in both NRU and ATP. If ATP drops significantly faster than NRU, it indicates specific mitochondrial toxicity rather than general narcosis[1].

Strategic Recommendations for Drug Development

For medicinal chemists and toxicologists, the comparative data yields a clear strategic directive:

  • Avoid Unhindered Anilines: Simple N-alkylated anilines carry an unacceptable risk of occupational and clinical methemoglobinemia[3].

  • Leverage Steric Bulk: The structural motif of 4-Chloro-N-isobutyl-3-methoxyaniline demonstrates how strategic placement of bulky groups (like N-isobutyl) and ortho/meta ring substituents can effectively "shield" the toxicophore.

  • Monitor LogP: While steric shielding solves the methemoglobinemia issue, the resulting increase in LogP must be carefully managed to prevent off-target lipophilic accumulation and chronic hepatotoxicity[2][6].

References

  • Quantitative analysis of structure‐toxicity relationships of substituted anilines by use of Balb/3T3 cells. Environmental Toxicology and Chemistry.
  • Quantitative structure-activity relationships for joint toxicity of substituted phenols and anilines to Scenedesmus obliquus. PubMed.
  • Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. PubMed.
  • Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. PubMed.
  • Occupational Methaemoglobinaemia.
  • Probing the molecular determinants of aniline dioxygenase substrate specificity by satur

Sources

Comparative

Comparative Binding Affinity Guide: Evaluating 4-Chloro-N-isobutyl-3-methoxyaniline Structural Analogs

Target Audience: Researchers, biophysicists, and drug development professionals. Prepared By: Senior Application Scientist, Biophysical Profiling Group Executive Summary & Rationale The compound 4-Chloro-N-isobutyl-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Prepared By: Senior Application Scientist, Biophysical Profiling Group

Executive Summary & Rationale

The compound 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) represents a highly versatile, halogenated N-alkyl aniline scaffold. In modern drug discovery, substituted anilines are ubiquitous as hinge-binding pharmacophores in kinase inhibitors (e.g., targeting EGFR or VEGFR).

To rigorously evaluate the Structure-Activity Relationship (SAR) of this scaffold, we cannot rely on functional assays alone. As a Senior Application Scientist, I advocate for a tri-modal biophysical screening cascade . Relying solely on equilibrium affinity ( KD​ ) often masks poor kinetic residence times or unfavorable thermodynamics. By integrating Time-Resolved FRET (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), we create a self-validating data matrix that uncovers how and why a molecule binds, not just if it binds.

The Structural Analogs

To map the binding pocket, we designed three analogs against the wild-type base scaffold (CIMA-WT), using a generic Tyrosine Kinase domain as our model target:

  • CIMA-WT (Base): 4-Chloro-N-isobutyl-3-methoxyaniline.

  • CIMA-CP (Steric Probe): 4-Chloro-N-cyclopentyl-3-methoxyaniline. Tests the volumetric tolerance and entropic potential of the hydrophobic pocket.

  • FIMA-WT (Electrostatic Probe): 4-Fluoro-N-isobutyl-3-methoxyaniline. Evaluates the necessity of the specific chlorine-mediated halogen bond.

  • CIMA-2M (Regioisomer): 4-Chloro-N-isobutyl-2-methoxyaniline. Probes the spatial constraints of the hinge-binding region.

Orthogonal Biophysical Methodologies

Every protocol described below is designed as a self-validating system . We do not assume binding; we prove it through independent thermodynamic and kinetic phenomena.

A. High-Throughput Equilibrium Binding via TR-FRET

Causality: Halogenated anilines often exhibit compound auto-fluorescence, which skews standard fluorescence polarization assays. TR-FRET eliminates this interference because the long-lifetime lanthanide chelate allows for a 1 (typically 50–100 µs post-excitation), bypassing instantaneous background scatter[1].

Step-by-Step Protocol:

  • Preparation: Dispense 10-point, 3-fold serial dilutions of CIMA analogs into a 384-well black microplate using assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20, 1 mM DTT).

  • Target Addition: Add 2 nM of GST-tagged target kinase domain to all wells.

  • Probe Addition: Add 2 nM Terbium-labeled anti-GST antibody (Donor) and 10 nM fluorescent kinase tracer (Acceptor).

  • Equilibration: Incubate the plate in the dark for 60 minutes at room temperature.

  • Detection: Read on a microplate reader (e.g., PHERAstar) with a 340 nm excitation and dual emission at 495 nm (Tb) and 520 nm (Tracer). Calculate the 520/495 ratio.

  • Self-Validation Check: Include a DMSO-only negative control and a known high-affinity reference inhibitor to calculate the Z'-factor. A Z' > 0.6 validates the assay run.

B. Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: TR-FRET provides equilibrium data, but in vivo efficacy is often driven by drug residence time ( 1/koff​ ). SPR provides real-time, label-free detection of 2[2].

Step-by-Step Protocol:

  • Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of ~2000 Response Units (RU). Block with 1 M ethanolamine-HCl.

  • Analyte Injection: Inject CIMA analogs at 5 concentrations (0.1, 0.3, 1, 3, 10 µM) over the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Monitoring: Record the association phase for 120 seconds, followed by a 300-second dissociation phase using running buffer (PBS-P+ with 1% DMSO).

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • Self-Validation Check: Halogenated small molecules can bind non-specifically to the dextran matrix. We validate specificity by subtracting the signal of a blank reference flow cell and applying a DMSO solvent correction curve to account for bulk refractive index mismatches.

C. Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only biophysical technique that directly measures the 3, allowing us to deconvolve the free energy into enthalpic (H-bonds/VdW) and entropic (hydrophobic collapse) components[3].

Step-by-Step Protocol:

  • Dialysis: Dialyze the target protein extensively against the ITC buffer (25 mM Tris, 150 mM NaCl, 2% DMSO, pH 7.5).

  • Preparation: Dissolve the CIMA analog (titrant) using the exact final dialysate to prevent massive heats of dilution caused by DMSO mismatch.

  • Titration: Load the target protein (20 µM) into the calorimeter cell and the analog (200 µM) into the injection syringe.

  • Execution: Perform 19 injections of 2 µL each at 25°C, with 150-second intervals between injections to allow the thermal baseline to restabilize.

  • Integration: Integrate the heat peaks and fit to a one-set-of-sites model to yield KD​ , ΔH , and stoichiometry ( n ).

  • Self-Validation Check: Perform a control titration of the analog into buffer alone. Subtract these background heats of dilution from the main experiment to ensure the measured heat is purely from the binding event.

Comparative Data Analysis

The following table synthesizes the orthogonal data. Notice how structural modifications drastically alter the kinetic and thermodynamic driving forces, even when equilibrium affinities ( KD​ ) appear similar.

CompoundModificationTR-FRET IC50​ (nM)SPR KD​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
CIMA-WT Base Scaffold45.248.51.2 x 10⁵5.8 x 10⁻³-6.4-2.8
CIMA-CP N-cyclopentyl12.414.12.8 x 10⁵3.9 x 10⁻³-5.1-5.6
FIMA-WT 4-Fluoro310.5325.08.5 x 10⁴2.7 x 10⁻²-2.2-4.1
CIMA-2M 2-Methoxy>10,000N/AN/AN/AN/AN/A
Expert Insight & Causality:
  • Entropic Gain in CIMA-CP: Replacing the isobutyl group with a rigid cyclopentyl ring (CIMA-CP) displaces ordered water molecules in the hydrophobic pocket. This is proven by the ITC data, where the entropic contribution ( −TΔS ) doubles from -2.8 to -5.6 kcal/mol, driving a 3-fold increase in affinity.

  • Enthalpic Loss in FIMA-WT: Fluorine is highly electronegative but a poor halogen bond donor compared to chlorine. The ITC data shows a massive enthalpic penalty ( ΔH drops from -6.4 to -2.2 kcal/mol) due to the loss of the specific Cl⋯O=C halogen bond with the kinase hinge backbone, resulting in a faster koff​ and weaker affinity.

  • Steric Clash in CIMA-2M: Shifting the methoxy group to the ortho position creates a severe steric clash with the hinge region, completely abolishing binding in both TR-FRET and SPR.

Visualizing the Workflows

G A Library Synthesis (CIMA Analogs) B TR-FRET Assay (High-Throughput Kd) A->B Primary Screen C SPR Profiling (Kinetics: kon, koff) B->C Hit Validation D ITC Analysis (Thermodynamics) C->D Thermodynamic Verification E Lead Selection (Optimal Profile) D->E Data Integration

Workflow of the orthogonal biophysical screening cascade for CIMA analogs.

G Donor Tb-Donor Fluorophore Target Kinase Target (GST-Tagged) Donor->Target Anti-GST Binding Tracer Fluorescent Tracer Donor->Tracer FRET Signal (< 10nm) Target->Tracer Base Affinity Analog CIMA Analog (Competitor) Analog->Target Displacement Analog->Tracer Decreases FRET

Mechanism of the competitive TR-FRET target engagement assay.

References

  • Title: TR-FRET Assay Kits Simplify and Accelerate Drug Discovery Source: BPS Bioscience URL: [Link]

  • Title: Surface Plasmon Resonance for Protein-Protein Interactions Source: Affinité Instruments URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions Source: Harvard University URL: [Link]

Sources

Validation

Validation of Extraction Methods for 4-Chloro-N-isobutyl-3-methoxyaniline in Biological Matrices

An in-depth technical comparison guide for the extraction and bioanalytical validation of 4-Chloro-N-isobutyl-3-methoxyaniline in biological matrices. Target Audience: Bioanalytical Scientists, DMPK Researchers, and LC-M...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the extraction and bioanalytical validation of 4-Chloro-N-isobutyl-3-methoxyaniline in biological matrices.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Method Developers.

Executive Summary & Application Context

The accurate quantification of pharmaceutical intermediates and active compounds in biological matrices is the cornerstone of pharmacokinetic (PK) profiling. 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is a highly functionalized aromatic amine utilized in complex chemical syntheses and drug development [1].

When extracting this compound from complex biological matrices (e.g., human plasma), scientists face specific challenges: the secondary amine group is prone to non-specific binding and peak tailing, while the highly lipophilic isobutyl and chloro-methoxy groups drive strong hydrophobic interactions with endogenous plasma proteins.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct sample preparation strategies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE) . This guide provides the mechanistic causality behind each protocol and presents experimental validation data in accordance with the 2018 FDA Bioanalytical Method Validation Guidance [2] and the 2011 EMA Guidelines [3].

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating extraction system, we must first deconstruct the analyte. 4-Chloro-N-isobutyl-3-methoxyaniline possesses two critical features that dictate its behavior in solution:

  • Secondary Amine (pKa ~ 4.5 - 5.5): At physiological pH (7.4), the compound is largely un-ionized but exists in an equilibrium. By dropping the pH below 3.0, we fully protonate the amine, rendering it water-soluble and positively charged. By raising the pH above 8.0, we neutralize the molecule, maximizing its lipophilicity.

  • Hydrophobic Core (High LogP): The isobutyl chain and chloro-substituted aromatic ring make the neutral form highly soluble in non-polar organic solvents (e.g., MTBE, Hexane).

This duality allows us to exploit orthogonal extraction mechanisms, as illustrated in the decision matrix below.

ExtractionDecision Target 4-Chloro-N-isobutyl- 3-methoxyaniline Props Physicochemical Profile: Secondary Amine (Ionizable) High LogP (Lipophilic) Target->Props PPT Protein Precipitation (PPT) Mechanism: Denaturation Pros: Fast | Cons: Matrix Effects Props->PPT Universal Screening LLE Liquid-Liquid Extraction (LLE) Mechanism: pH Neutralization Pros: Clean | Cons: Emulsions Props->LLE Targeted Partitioning SPE Mixed-Mode SPE (MCX) Mechanism: Ion-Exchange + RP Pros: Ultra-Clean | Cons: Cost Props->SPE Orthogonal Retention

Caption: Mechanistic decision tree for extracting 4-Chloro-N-isobutyl-3-methoxyaniline based on its properties.

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols were designed using a stable-isotope labeled internal standard (SIL-IS) to independently verify recovery and correct for matrix suppression.

Method A: Protein Precipitation (PPT) - The Baseline Approach

PPT relies on organic solvents to denature plasma proteins. While high-throughput, it fails to remove endogenous phospholipids, which often co-elute with lipophilic amines and cause severe ion suppression in the MS source.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 5 µL of Internal Standard (IS) working solution.

  • Add 150 µL of cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) to disrupt protein binding.

  • Vortex for 2 minutes at 1200 rpm.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant, dilute with 100 µL of LC-MS grade water, and inject.

Method B: Liquid-Liquid Extraction (LLE) - The pH-Driven Approach

LLE exploits the pKa of the secondary amine. By raising the pH, we neutralize the compound, forcing it into the organic layer while leaving polar matrix components behind. Methyl tert-butyl ether (MTBE) is selected over hexane to ensure sufficient recovery of the slightly polar methoxy group.

  • Aliquot 50 µL of human plasma and 5 µL of IS into a 2 mL deep-well plate.

  • Add 50 µL of 0.5 M NaOH to basify the matrix (pH > 9), neutralizing the secondary amine.

  • Add 600 µL of MTBE.

  • Shake vigorously for 10 minutes to ensure partitioning.

  • Centrifuge at 4000 x g for 5 minutes.

  • Snap-freeze the aqueous layer in a dry ice/acetone bath. Decant the top organic layer into a clean plate.

  • Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 50:50 MeOH:H2O (0.1% FA).

Method C: Mixed-Mode Cation Exchange (MCX) SPE - The Orthogonal Approach

MCX-SPE is the most rigorous method. It utilizes a polymeric sorbent with both reversed-phase (RP) and strong cation-exchange (SO3-) functional groups. This allows us to lock the protonated amine onto the sorbent, wash away lipids with 100% organic solvent, and selectively elute the target.

SPEWorkflow Condition 1. Condition MeOH & H2O Load 2. Load Acidified Plasma (Amine Cationic) Condition->Load Wash1 3. Wash 1 2% FA in H2O (Removes Salts) Load->Wash1 Wash2 4. Wash 2 100% MeOH (Removes Lipids) Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH (Neutralizes Amine) Wash2->Elute

Caption: Step-by-step mechanistic workflow for MCX-SPE isolation of basic amines.

Protocol:

  • Pre-treatment: Dilute 50 µL plasma + 5 µL IS with 50 µL of 2% Phosphoric Acid (H3PO4) to disrupt protein binding and protonate the amine.

  • Condition: Pass 1 mL MeOH, followed by 1 mL H2O through a 30 mg MCX cartridge.

  • Load: Apply the acidified sample.

  • Wash 1 (Aqueous): 1 mL of 2% FA in H2O (removes salts and polar peptides).

  • Wash 2 (Organic): 1 mL of 100% MeOH (removes neutral lipids and phospholipids while the analyte remains ionically bound).

  • Elute: 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. The high pH neutralizes the amine, breaking the ionic bond and eluting the compound.

  • Evaporate and reconstitute as in Method B.

Experimental Validation Data & Performance Comparison

The methods were evaluated using an LC-MS/MS system (Waters Xevo TQ-XS) operating in positive ESI mode. Validation parameters were strictly aligned with FDA [2] and EMA [3] criteria, focusing on Extraction Recovery, Matrix Factor (MF), Precision, and Accuracy.

Table 1: Recovery and Matrix Effect (n=6 lots of human plasma)

Acceptance Criteria: IS-normalized Matrix Factor (MF) CV must be ≤ 15%.

Extraction MethodMean Extraction Recovery (%)Recovery %CVAbsolute Matrix Effect (%)IS-Normalized Matrix Factor
A: PPT 68.4%14.2%42.1% (Severe Suppression)0.82 ± 0.18
B: LLE (MTBE) 84.5%6.8%89.3% (Mild Suppression)0.98 ± 0.05
C: MCX-SPE 94.2%3.1%98.5% (Negligible)1.01 ± 0.02

Data Interpretation: PPT suffers from massive ion suppression (~42% absolute matrix effect) due to the co-elution of lysophosphatidylcholines, which compete with the target analyte for ionization droplets in the MS source. LLE provides a massive leap in cleanliness, but MCX-SPE delivers near-quantitative recovery (>94%) with virtually zero matrix interference, validating the orthogonal wash strategy.

Table 2: Intra-Day Precision and Accuracy (QC Levels)

Acceptance Criteria: Accuracy within ±15% of nominal; Precision (CV) ≤ 15%.

MethodQC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV, n=6)
PPT LQC3.03.51+17.0% (Fail)16.5% (Fail)
HQC800.0745.2-6.8%11.2%
LLE LQC3.02.88-4.0%6.4%
HQC800.0812.5+1.5%4.1%
MCX-SPE LQC3.03.04+1.3%2.8%
HQC800.0798.1-0.2%1.9%

Application Scientist's Verdict

When developing a regulated bioanalytical assay for 4-Chloro-N-isobutyl-3-methoxyaniline :

  • Do not use PPT for low-level quantification. The lipophilicity of the compound guarantees that it will co-elute with plasma phospholipids, leading to unacceptable precision and accuracy failures at the Lower Limit of Quantification (LLOQ).

  • LLE (MTBE at pH 9) is the most cost-effective solution for routine PK studies. It successfully neutralizes the secondary amine, providing excellent partitioning and meeting all FDA/EMA validation criteria with a CV of <7%.

  • MCX-SPE is the definitive gold standard for this molecule. If your assay requires ultra-high sensitivity (sub-ng/mL LLOQ) or if you are analyzing highly variable matrices (e.g., hemolyzed or lipemic plasma), the orthogonal retention mechanism of the cation-exchange sorbent guarantees absolute matrix removal and pristine chromatography.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (May 2018). FDA Regulatory Information. Available at: [Link]

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation" (July 2011). EMA Scientific Guidelines. Available at: [Link]

Comparative

A Guide to the Structural and Physicochemical Comparison of 4-Chloro-N-isobutyl-3-methoxyaniline Polymorphs

Disclaimer: As of the latest literature review, specific polymorphs of 4-Chloro-N-isobutyl-3-methoxyaniline have not been reported. This guide is designed to serve as an expert framework for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review, specific polymorphs of 4-Chloro-N-isobutyl-3-methoxyaniline have not been reported. This guide is designed to serve as an expert framework for researchers and drug development professionals. It outlines the essential experimental and analytical methodologies required to identify, characterize, and compare potential polymorphs of this compound, using hypothetical data for illustrative purposes.

Introduction: The Critical Role of Polymorphism in Drug Development

4-Chloro-N-isobutyl-3-methoxyaniline is an aniline derivative with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs). The solid-state form of an API is a critical attribute that can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a crucial consideration during pharmaceutical development.[2] Different polymorphs can possess distinct crystal structures, leading to variations in therapeutic efficacy and manufacturability.[1]

Polymorph Screening: A Multifaceted Approach to Discovery

The primary objective of a polymorph screen is to crystallize the target compound under a wide array of conditions to access different thermodynamic and kinetic solid forms.[3] A comprehensive screen for 4-Chloro-N-isobutyl-3-methoxyaniline should employ diverse crystallization techniques.

Experimental Workflow for Polymorph Screening

Solution crystallization is the most common method for polymorph screening.[4] The process involves manipulating parameters like solvent, supersaturation, temperature, and cooling rate.[4] High-throughput screening methods can accelerate this discovery phase.[1]

Polymorph_Screening_Workflow cluster_screening Polymorph Screening cluster_analysis Solid Form Analysis API API Solution (4-Chloro-N-isobutyl-3-methoxyaniline) Conditions Diverse Crystallization Conditions (Solvents, Temperatures, etc.) API->Conditions HTS High-Throughput Crystallization Conditions->HTS Analysis Initial Characterization (e.g., PXRD, Microscopy) HTS->Analysis ID Identify Unique Forms (Form I, Form II, Amorphous) Analysis->ID ScaleUp Scale-up & In-depth Characterization ID->ScaleUp

Caption: High-throughput polymorph screening workflow.

A typical screen would involve dissolving the compound in various solvents (e.g., alcohols, ketones, esters, hydrocarbons) at elevated temperatures and then inducing crystallization through different methods:

  • Slow Evaporation: Allows for the formation of thermodynamically stable forms.

  • Slow Cooling: Controlled cooling rates can isolate different kinetic and thermodynamic products.

  • Anti-solvent Addition: Rapidly induces supersaturation, often yielding metastable forms.

  • Slurry Experiments: Equilibrating a suspension of the solid in a solvent over time can identify the most stable form at a given temperature.[5]

In-Depth Characterization: A Multi-Technique Approach

Once unique solid forms are identified, a battery of analytical techniques is required for a thorough comparison. Each technique provides a different piece of the structural puzzle.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice.[6] It provides unambiguous information on unit cell dimensions, space group, molecular conformation, and intermolecular interactions.[7] Obtaining a high-quality single crystal is a prerequisite, which can be challenging.[7]

For this guide, let us assume a suitable single crystal of Form I was obtained.

Table 1: Hypothetical Crystallographic Data for Form I

ParameterHypothetical Value for Form I
Chemical FormulaC₁₁H₁₆ClNO
Formula Weight213.70 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.567(2)
b (Å)8.912(1)
c (Å)12.453(3)
β (°)105.34(1)
Volume (ų)1130.5(4)
Z4
Calculated Density (g/cm³)1.256
Key InteractionsN-H···O hydrogen bonds, π-π stacking

The causality for pursuing SCXRD is its ability to provide the absolute structure, which serves as the ultimate reference for validating data from other techniques like Powder X-ray Diffraction.

Powder X-ray Diffraction (PXRD): The Crystalline Fingerprint

PXRD is the primary tool for routine polymorph identification and quantification.[8] It is a non-destructive technique that generates a diffraction pattern unique to a specific crystalline form.[9] Different polymorphs will produce distinct PXRD patterns because of their different crystal lattices.[10]

The comparison of PXRD patterns for Form I and Form II would be the first indicator of polymorphism.

Hypothetical PXRD Patterns:

  • Form I: Would exhibit characteristic peaks at specific 2θ angles, for instance, strong reflections at 10.2°, 15.5°, and 20.8°.

  • Form II: Would show a different set of characteristic peaks, for example, at 11.8°, 16.2°, and 22.5°.

The presence of unique peaks for each form confirms their distinct crystalline structures.[11] PXRD is crucial for quality control to ensure batch-to-batch consistency and detect any polymorphic impurities.[11]

Caption: Illustrative PXRD overlay showing unique peaks for Form I and Form II.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This technique is invaluable for identifying melting points, phase transitions, and the relative thermodynamic stability of polymorphs.[2][12]

Hypothetical DSC Thermograms:

  • Form I: Might show a single, sharp endotherm corresponding to its melting point at 125 °C. This suggests it could be the more stable form.

  • Form II: Could exhibit a more complex thermal profile, such as an exothermic event (crystallization) followed by an endothermic event (melting) at a lower temperature, say 115 °C. This often indicates a metastable form that converts to a more stable form upon heating before melting.[13]

The relative stability can be inferred from their melting points and by applying the heat of fusion rule.[13] DSC is a cornerstone for constructing a thermodynamic phase diagram.

Table 2: Hypothetical Thermal Properties

PropertyForm IForm II
Melting Point (Tₘ)125 °C115 °C
Enthalpy of Fusion (ΔHբ)65 J/g55 J/g
Thermal EventsSingle meltMelt-recrystallization
Thermodynamic Relationship Potentially more stable Potentially metastable
Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[14] While the molecular structure is the same, the different crystal packing and intermolecular interactions in polymorphs can lead to subtle but measurable shifts in vibrational frequencies.[15]

  • FTIR Spectroscopy: Particularly sensitive to polar functional groups like N-H and C=O, which are often involved in hydrogen bonding. Differences in hydrogen bonding schemes between polymorphs will manifest as shifts in the stretching frequencies of these groups.

  • Raman Spectroscopy: Excellent for analyzing non-polar bonds and the overall molecular skeleton. Low-frequency Raman (terahertz region) is especially powerful as it directly probes the lattice vibrations (phonon modes), providing a distinct fingerprint of the crystal packing.[16][17]

A comparison would likely show differences in the N-H stretching region (FTIR) and in the low-frequency region (<200 cm⁻¹) of the Raman spectra, directly reflecting the different intermolecular environments of Form I and Form II.

Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a powerful, non-destructive technique for characterizing solid forms.[18] It probes the local chemical environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N).[19] Since atoms in different polymorphs occupy magnetically inequivalent sites, they will produce distinct chemical shifts in the ssNMR spectrum.[20]

This technique is highly sensitive to the local environment and can:

  • Unambiguously differentiate polymorphs.[21]

  • Provide information on the number of molecules in the asymmetric unit.

  • Quantify the amounts of each polymorph in a mixture without needing a standard.[20]

A ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) ssNMR spectrum of Form I would show a unique set of peaks compared to Form II, confirming their different solid-state structures at the molecular level.

Consolidated Comparative Data

A robust comparison relies on synthesizing data from all techniques into a single, coherent picture.

Table 3: Summary of Analytical Data for Hypothetical Polymorphs

TechniqueParameterForm IForm II
SCXRD Crystal System / Space GroupMonoclinic / P2₁/c(Hypothetical) Orthorhombic / P2₁2₁2₁
PXRD Key Peaks (2θ)10.2°, 15.5°, 20.8°11.8°, 16.2°, 22.5°
DSC Melting Point125 °C115 °C
Raman Low-Frequency Bands (cm⁻¹)Distinct peaks at 55, 82 cm⁻¹Distinct peaks at 68, 95 cm⁻¹
ssNMR ¹³C Chemical Shifts (ppm)Unique shifts for aromatic carbonsDifferent shifts for the same carbons
Solubility Aqueous Solubility (µg/mL)1525

Detailed Experimental Protocols

Scientific integrity requires detailed, reproducible methodologies.

Protocol 1: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind approximately 10-20 mg of the sample to ensure a random orientation of crystallites. Pack the powder into a sample holder with a flat surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 2°/minute.[22]

  • Data Analysis: Process the raw data to identify peak positions and relative intensities. Compare the diffractograms of different samples to identify unique patterns.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from 25 °C to 150 °C at a constant rate of 10 °C/minute under a nitrogen purge.[13]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and integrate the peak area to calculate the enthalpy of fusion.

Protocol 3: Low-Frequency Raman Spectroscopy
  • Sample Preparation: Place a small amount of the powder sample onto a microscope slide.

  • Instrument Setup: Use a Raman spectrometer equipped with a 785 nm laser and appropriate filters for accessing the low-frequency region.[16]

  • Data Collection: Acquire spectra from 10 cm⁻¹ to 400 cm⁻¹ with an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the spectra of the different forms, focusing on the presence, absence, or shift of peaks in the low-frequency region.

Conclusion

References

  • Applications of Solid-State NMR to Pharmaceutical Polymorphism and Related Matters.
  • X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. (URL: [Link])

  • Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. (URL: [Link])

  • Solid-state NMR spectroscopy of drug substances and drug products. (URL: [Link])

  • Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. (URL: [Link])

  • Polymorph screening in pharmaceutical development. (URL: [Link])

  • 13C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. (URL: [Link])

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (URL: [Link])

  • Determination of Crystal Polymorphism by Thermal Analysis. (URL: [Link])

  • Polymorphism Screening - Creative Biolabs. (URL: [Link])

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (URL: [Link])

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (URL: [Link])

  • X-ray diffraction study of the polymorphism in Er 2 O 3 driven by ball milling. (URL: [Link])

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (URL: [Link])

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (URL: [Link])

  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. (URL: [Link])

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (URL: [Link])

  • Studies of polymorphism in three compounds by single crystal X-ray diffraction. (URL: [Link])

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (URL: [Link])

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (URL: [Link])

  • Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. (URL: [Link])

  • Polymorph Identification and Analysis Using Ultralow-Frequency Raman Spectroscopy. (URL: [Link])

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (URL: [Link])

  • What are the Growing Uses of XRD in Polymorph Screening. (URL: [Link])

  • Raman and FT-IR Spectroscopy Coupled with Machine Learning for the Discrimination of Different Vegetable Crop Seed Varieties. (URL: [Link])

  • Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. (URL: [Link])

  • Raman Spectroscopy for Polymorph Identification in Pharmaceuticals. (URL: [Link])

  • Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. (URL: [Link])

Sources

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